Product packaging for Pentigetide(Cat. No.:CAS No. 62087-72-3)

Pentigetide

Katalognummer: B1580448
CAS-Nummer: 62087-72-3
Molekulargewicht: 588.6 g/mol
InChI-Schlüssel: KQDIGHIVUUADBZ-PEDHHIEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pentigetide is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N8O11 B1580448 Pentigetide CAS No. 62087-72-3

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIGHIVUUADBZ-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977675
Record name N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentigetide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62087-72-3
Record name Pentigetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTIGETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG3J18T1UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentigetide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 200 °C
Record name Pentigetide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pentigetide: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg, also known as HEPP (Hamburger's IgE-derived Pentapeptide), has been identified as an inhibitor of Immunoglobulin E (IgE) activity. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its interaction with the IgE-mediated allergic response pathway. The information is compiled from available scientific literature and is intended for a technical audience engaged in immunology and drug development research.

Core Mechanism of Action: Inhibition of IgE Binding

The primary mechanism of action of this compound is its ability to interfere with the binding of IgE to its high-affinity receptor, FcεRI, on the surface of mast cells and basophils. By competitively inhibiting this crucial initial step in the allergic cascade, this compound effectively prevents the subsequent degranulation of these immune cells and the release of inflammatory mediators, such as histamine.

A key study demonstrated that this compound (HEPP) inhibits the binding of radiolabelled IgE to human leucocytes and a lymphoblastoid cell line.[1] The study suggested that the receptors for IgE on different cell types, such as basophilic leucocytes and mast cells, may not be identical but share common specificities that can be targeted by this compound.[1]

A proposed hypothesis for the mechanism of action of this compound suggests a direct competitive antagonism at the IgE receptor binding site.[1]

Quantitative Data Summary

The inhibitory effect of this compound on IgE binding has been quantified in in vitro studies. The following table summarizes the key findings from the study by R.N. Hamburger (1979).[1]

Cell TypeThis compound (HEPP) ConcentrationAverage Inhibition of IgE Binding
Human LeucocytesNot specified in abstract24%
Wil-2WT (Lymphoblastoid Cell Line)Double the amount used for leucocytes12%

Experimental Protocols

IgE Binding Inhibition Assay (Based on Hamburger, 1979)

While the full detailed protocol is not available in the referenced abstract, a general methodology for assessing the inhibition of IgE binding by this compound can be outlined as follows:

  • Cell Preparation: Isolation of human leucocytes from peripheral blood or cultivation of a lymphoblastoid cell line (e.g., Wil-2WT) known to express IgE receptors.

  • Radiolabelling of IgE: Purified human IgE is radiolabelled, typically with isotopes like Iodine-125 (¹²⁵I) or Tritium (³H), to enable detection and quantification of binding.

  • Inhibition Reaction: The prepared cells are incubated with varying concentrations of this compound (HEPP).

  • IgE Binding: Radiolabelled IgE is then added to the cell suspension containing this compound and incubated to allow for binding to the cell surface receptors.

  • Separation and Measurement: The cells are washed to remove unbound radiolabelled IgE. The radioactivity associated with the cell pellet is then measured using a gamma counter or a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of IgE binding is calculated by comparing the radioactivity in the presence of this compound to the radioactivity in a control sample without the peptide.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Pentigetide_Mechanism cluster_mast_cell Mast Cell FceRI FcεRI Receptor Degranulation Degranulation (Mediator Release) FceRI->Degranulation Leads to NoDegranulation Inhibition of Degranulation FceRI->NoDegranulation Prevented by This compound IgE IgE Antibody IgE->FceRI Binds to This compound This compound This compound->FceRI Competitively Inhibits NoBinding Binding Blocked

This compound competitively inhibits IgE binding to the FcεRI receptor on mast cells.

Experimental_Workflow cluster_workflow IgE Binding Inhibition Assay Workflow Start Start Cell_Prep Cell Preparation (Leucocytes or Cell Line) Start->Cell_Prep Radiolabel_IgE Radiolabelling of IgE Start->Radiolabel_IgE Incubate_this compound Incubation with this compound Cell_Prep->Incubate_this compound Add_Radiolabeled_IgE Addition of Radiolabelled IgE Radiolabel_IgE->Add_Radiolabeled_IgE Incubate_this compound->Add_Radiolabeled_IgE Incubate_Binding Incubation for Binding Add_Radiolabeled_IgE->Incubate_Binding Wash_Cells Wash to Remove Unbound IgE Incubate_Binding->Wash_Cells Measure_Radioactivity Measure Radioactivity of Cell Pellet Wash_Cells->Measure_Radioactivity Analyze_Data Data Analysis: Calculate % Inhibition Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

A generalized workflow for assessing the inhibition of IgE binding by this compound.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action by inhibiting the binding of IgE to its high-affinity receptor on immune cells, thereby representing a potential therapeutic strategy for allergic diseases. The available data, primarily from early in vitro studies, provides a foundational understanding of its function.

For future research and development, several areas warrant further investigation:

  • Elucidation of Downstream Signaling: Detailed studies are needed to understand the precise effects of this compound on the intracellular signaling cascades downstream of the FcεRI receptor in mast cells.

  • In Vivo Efficacy: Comprehensive in vivo studies are required to establish the efficacy and safety of this compound in preclinical models of allergic disease.

  • Structural and Kinetic Analysis: High-resolution structural studies of the this compound-FcεRI interaction and detailed kinetic analysis would provide valuable insights for optimizing peptide design and efficacy.

  • Full Characterization of the "New Hypothesis": Locating and analyzing the full text of the original study by R.N. Hamburger would be crucial to fully understand the proposed nuanced mechanism of action.

This technical guide provides a summary of the current understanding of this compound's mechanism of action based on accessible scientific literature. Further research is necessary to fully delineate its therapeutic potential.

References

Pentigetide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentigetide, also known as Human IgE Pentapeptide (HEPP), is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. First described in the 1970s, it represents a targeted approach to modulating allergic responses. This document provides a comprehensive technical overview of this compound, covering its discovery, detailed methods for its chemical synthesis, its mechanism of action at the molecular level, and protocols for its synthesis and biological evaluation.

Discovery and Background

This compound was first described by Dr. R.N. Hamburger in 1975.[1] It is a synthetic peptide corresponding to the amino acid sequence 320-324 (Asp-Ser-Asp-Pro-Arg) in the Cε3 domain of the Fc region of the human Immunoglobulin E (IgE) heavy chain.[1] The discovery was based on the hypothesis that peptides from the Fc region of IgE could competitively inhibit the binding of IgE to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils. This inhibitory action was proposed as a novel therapeutic strategy for IgE-mediated allergic diseases, such as allergic rhinitis and conjunctivitis.[1]

Clinical studies have evaluated the efficacy of this compound, administered as a nasal solution, in patients with seasonal allergic rhinitis. These trials demonstrated a statistically significant reduction in nasal symptoms compared to placebo, with a favorable safety profile.

Chemical Synthesis of this compound

This compound can be synthesized using both solid-phase and solution-phase peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the more common method for peptide synthesis due to its efficiency and potential for automation. The general workflow for the Fmoc/tBu-based solid-phase synthesis of this compound is outlined below.

G Resin Wang or 2-CTC Resin Load_Arg Load Fmoc-Arg(Pbf)-OH Resin->Load_Arg Deprotect_Arg Fmoc Deprotection (Piperidine) Load_Arg->Deprotect_Arg Couple_Pro Couple Fmoc-Pro-OH Deprotect_Arg->Couple_Pro Deprotect_Pro Fmoc Deprotection Couple_Pro->Deprotect_Pro Couple_Asp Couple Fmoc-Asp(OtBu)-OH Deprotect_Pro->Couple_Asp Deprotect_Asp Fmoc Deprotection Couple_Asp->Deprotect_Asp Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect_Asp->Couple_Ser Deprotect_Ser Fmoc Deprotection Couple_Ser->Deprotect_Ser Couple_Asp2 Couple Fmoc-Asp(OtBu)-OH Deprotect_Ser->Couple_Asp2 Deprotect_Asp2 Fmoc Deprotection Couple_Asp2->Deprotect_Asp2 Cleave Cleavage from Resin & Global Deprotection (TFA cocktail) Deprotect_Asp2->Cleave Purify Purification (RP-HPLC) Cleave->Purify This compound This compound (Asp-Ser-Asp-Pro-Arg) Purify->this compound

Figure 1: Solid-Phase Synthesis Workflow for this compound.

Table 1: Protecting Groups for this compound Synthesis

Amino AcidN-α ProtectionSide-Chain Protection
Arginine (Arg)FmocPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)
Proline (Pro)FmocNone
Aspartic Acid (Asp)FmocOtBu (tert-Butyl)
Serine (Ser)FmoctBu (tert-Butyl)
Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the sequential coupling of protected amino acids in a homogenous solution. While more labor-intensive than SPPS, it can be advantageous for large-scale production. A general strategy involves the synthesis of di- or tri-peptide fragments, which are then coupled to form the final pentapeptide.

G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis Pro_Arg Couple Z-Pro-OH and H-Arg-OEt Z_Pro_Arg Z-Pro-Arg-OEt Pro_Arg->Z_Pro_Arg Deprotect_Z_Pro_Arg Deprotect Z group (H2, Pd/C) Z_Pro_Arg->Deprotect_Z_Pro_Arg Asp_Ser Couple Z-Asp(OBzl)-OH and H-Ser-OH Z_Asp_Ser Z-Asp(OBzl)-Ser-OH Asp_Ser->Z_Asp_Ser Couple_Fragments Couple Z-Asp(OBzl)-Ser-OH and H-Pro-Arg-OEt Z_Asp_Ser->Couple_Fragments H_Pro_Arg H-Pro-Arg-OEt Deprotect_Z_Pro_Arg->H_Pro_Arg H_Pro_Arg->Couple_Fragments Tetrapeptide Z-Asp(OBzl)-Ser-Pro-Arg-OEt Couple_Fragments->Tetrapeptide Deprotect_Tetra Deprotect Z group Tetrapeptide->Deprotect_Tetra H_Tetra H-Asp(OBzl)-Ser-Pro-Arg-OEt Deprotect_Tetra->H_Tetra Couple_Asp Couple Z-Asp(OBzl)-OH H_Tetra->Couple_Asp Protected_Penta Z-Asp(OBzl)-Asp(OBzl)-Ser-Pro-Arg-OEt Couple_Asp->Protected_Penta Final_Deprotect Global Deprotection & Saponification Protected_Penta->Final_Deprotect This compound This compound (Asp-Ser-Asp-Pro-Arg) Final_Deprotect->this compound

Figure 2: General Solution-Phase Synthesis Strategy for this compound.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of Immunoglobulin E (IgE) binding to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.

In an allergic response, allergens cross-link IgE antibodies already bound to FcεRI. This cross-linking triggers a complex signaling cascade within the mast cell, leading to degranulation and the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines. These mediators are responsible for the clinical manifestations of an allergic reaction.

This compound, by mimicking a key binding region on the IgE molecule, occupies the IgE-binding site on FcεRI. This prevents the binding of circulating IgE to the receptor, thereby reducing the number of IgE molecules on the mast cell surface available for allergen cross-linking. Consequently, this inhibits the initiation of the allergic cascade.

G cluster_0 Mast Cell Activation Pathway cluster_1 Inhibition by this compound Allergen Allergen Crosslinking Receptor Cross-linking Allergen->Crosslinking IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds to IgE->Crosslinking FceRI->Crosslinking Lyn Lyn Kinase Activation Crosslinking->Lyn Syk Syk Kinase Activation Lyn->Syk LAT_SLP76 LAT/SLP-76 Complex Syk->LAT_SLP76 PLCG PLCγ Activation LAT_SLP76->PLCG IP3_DAG IP3 & DAG Production PLCG->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators This compound This compound This compound->FceRI Competitively binds to Inhibition Competitive Inhibition This compound->Inhibition

Figure 3: IgE-Mediated Mast Cell Activation and Inhibition by this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol is based on the Fmoc/tBu strategy and is suitable for manual or automated synthesis.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin (or similar)

  • Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

  • Purification: RP-HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Proline):

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the following amino acids in order: Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Asp(OtBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Histamine Release Assay (in vitro)

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on IgE-mediated histamine release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cell line

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin) antigen

  • This compound

  • Tyrode's buffer

  • Histamine ELISA kit

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells to 80-90% confluency.

    • Seed cells into a 24-well plate at a density of 2 x 10⁵ cells/well.

    • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Inhibitor Incubation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) in Tyrode's buffer for 30 minutes at 37°C. Include a vehicle control (buffer only).

  • Antigen Challenge:

    • Stimulate the cells by adding DNP-HSA (e.g., 100 ng/mL) to each well.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for histamine measurement.

    • Lyse the remaining cells to measure total histamine content (for calculating percentage release).

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Table 2: Representative Data from Histamine Release Assay

This compound Conc. (µM)% Histamine Release (Mean ± SD)% Inhibition
0 (Control)65.2 ± 4.50
1058.1 ± 3.910.9
5045.6 ± 3.130.1
10033.4 ± 2.848.8
50015.8 ± 1.975.8
100010.2 ± 1.584.4

Note: The data in this table is illustrative and not based on a specific experimental result for this compound.

Conclusion

This compound represents a pioneering example of a peptide-based immunomodulator designed to interfere with a specific protein-protein interaction in the allergic cascade. Its discovery laid the groundwork for further exploration of peptide and other small molecule inhibitors of the IgE-FcεRI pathway. The synthetic routes and biological assays detailed in this guide provide a framework for the continued research and development of this compound and its analogs as potential therapeutics for allergic diseases.

References

An In-depth Technical Guide to Pentigetide (Asp-Ser-Asp-Pro-Arg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (D-S-D-P-R), is also known by the designations "HEPP" and "Human IgE Pentapeptide".[1] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and immunology.

Biochemical Properties

This compound is an oligopeptide with a molecular formula of C22H36N8O11 and a molecular weight of approximately 588.6 g/mol . The sequence consists of two acidic residues (Aspartic Acid), one polar uncharged residue (Serine), one nonpolar residue (Proline), and one basic residue (Arginine). The presence of these varied residues suggests a complex conformational behavior in solution.

Mechanism of Action

This compound is primarily investigated for its role in modulating the allergic response. It is proposed to function as a competitive inhibitor of Immunoglobulin E (IgE) binding to its receptors on mast cells and basophils. By doing so, it can potentially prevent the degranulation of these cells and the subsequent release of histamine and other inflammatory mediators that characterize an allergic reaction.[2][3]

However, the efficacy of this inhibition appears to be partial and cell-type dependent. One study noted that while this compound (HEPP) could inhibit IgE binding, the effect was more pronounced on leucocytes than on a lymphoblastoid cell line, suggesting that the IgE receptors on these cells may not be identical.[4]

Signaling Pathway

The canonical pathway for IgE-mediated mast cell activation involves the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface by an allergen. This event triggers a signaling cascade that leads to degranulation. This compound is thought to interfere with the initial step of this pathway: the binding of IgE to FcεRI.

IgE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Binds to This compound This compound (Asp-Ser-Asp-Pro-Arg) This compound->FceRI Competes for binding with IgE Signaling_Cascade Signaling Cascade (e.g., Lyn, Syk, LAT) FceRI->Signaling_Cascade Cross-linking activates Degranulation Degranulation (Histamine Release) Signaling_Cascade->Degranulation Leads to Peptide_Synthesis_Workflow Start Start: Fmoc-Arg(Pbf)-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Pro-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Asp(OtBu)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ser(tBu)-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Asp(OtBu)-OH Deprotection4->Coupling4 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA) Coupling4->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis End Pure this compound Analysis->End

References

The Biological Function of Pentigetide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR), has been investigated for its role in modulating the allergic immune response. This document provides a comprehensive overview of the biological function of this compound, with a focus on its mechanism of action, its effects on cellular signaling pathways, and its potential as a therapeutic agent for allergic conditions such as seasonal allergic rhinitis. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of allergy and immunology.

Introduction

Allergic reactions are hypersensitivity disorders of the immune system mediated predominantly by Immunoglobulin E (IgE) antibodies. Upon exposure to an allergen, IgE molecules bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils become cross-linked, triggering a signaling cascade that leads to the degranulation of these cells. This process releases a host of pro-inflammatory mediators, including histamine, leukotrienes, and cytokines, which are responsible for the clinical manifestations of allergy.

This compound, also known as "Human IgE Pentapeptide" (HEPP), was developed based on a unique amino acid sequence in the Fc region of the human IgE heavy chain. The rationale behind its design was to create a peptide that could competitively inhibit the binding of IgE to its high-affinity receptor on mast cells and basophils, thereby preventing the initiation of the allergic cascade.

Mechanism of Action

The primary biological function of this compound is the inhibition of the interaction between IgE and its high-affinity receptor, FcεRI. By mimicking a key binding region on the IgE molecule, this compound is proposed to occupy the IgE-binding site on FcεRI, thus preventing the attachment of circulating IgE antibodies to the surface of mast cells and basophils. This competitive inhibition is the cornerstone of its anti-allergic effect.

Inhibition of IgE Binding

Experimental evidence has demonstrated the ability of this compound to interfere with IgE binding. In a study by Hamburger (1979), the pentapeptide Asp-Ser-Asp-Pro-Arg (HEPP) was shown to inhibit the binding of radiolabeled IgE to human leukocytes, with an average inhibition of 24%.[1][2] In the same study, a 12% inhibition of IgE binding was observed in a tissue culture lymphoblastoid cell line (Wil-2WT), albeit with a higher concentration of the peptide.[1][2] These findings support the proposed mechanism of competitive inhibition at the IgE receptor level.

Downstream Signaling Consequences

By preventing the binding of IgE to FcεRI, this compound effectively blocks the initial trigger for mast cell and basophil degranulation. The subsequent intracellular signaling cascade, which is crucial for the release of allergic mediators, is therefore not initiated. While direct studies on the effect of this compound on these downstream pathways are limited, it is understood that the inhibition of IgE-FcεRI engagement would prevent the phosphorylation of key signaling molecules. A related study on a novel thymic immunosuppressive pentapeptide (TIPP) that also inhibits IgE-mediated activation of RBL-2H3 cells, a mast cell line, showed that this inhibition was associated with the suppression of the MEK/ERK and NF-κB signaling pathways.[3] This suggests that peptides like this compound, by blocking the initial IgE binding, can prevent the activation of these critical downstream pathways.

The IgE-mediated signaling cascade leading to degranulation is initiated by the spleen tyrosine kinase (Syk). The cross-linking of IgE bound to FcεRI leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) in the receptor complex, which then recruits and activates Syk. Activated Syk initiates a cascade of downstream signaling events, including the activation of pathways that lead to calcium mobilization and the activation of transcription factors such as NF-κB, ultimately resulting in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) and the synthesis of new inflammatory mediators (e.g., cytokines).

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

ParameterCell TypeValueReference
Inhibition of IgE Binding Human Leukocytes24% (average)
Wil-2WT cell line12%

Table 1: Quantitative Data on this compound's Inhibition of IgE Binding

Study PopulationTreatmentOutcome MeasureResultP-valueReference
Patients with seasonal allergic rhinitis (n=431)This compound nasal solution (1 mg/nostril, 4x daily for 2 weeks) vs. PlaceboReduction in frequency of total nasal symptom scoreStatistically significant greater reductionP = .004
Reduction in severity of total nasal symptom scoreStatistically significant greater reductionP = .05
Reduction in total nasal symptom scores (daily diary)Consistently lower scoresP = .02

Table 2: Summary of Clinical Efficacy Data for this compound in Seasonal Allergic Rhinitis

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological function.

Radiolabeled IgE Binding Inhibition Assay

This protocol is a representative method for assessing the ability of a compound like this compound to inhibit the binding of IgE to its cellular receptors.

Objective: To quantify the inhibition of radiolabeled IgE binding to leukocytes or a suitable cell line by this compound.

Materials:

  • Human leukocytes or Wil-2WT cells

  • Radiolabeled human IgE (e.g., with ¹²⁵I)

  • This compound (HEPP)

  • Myeloma IgE (for competition control)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Isolate human leukocytes from peripheral blood using a standard density gradient centrifugation method or culture Wil-2WT cells under appropriate conditions. Wash the cells twice with cold PBS containing 1% BSA.

  • Binding Reaction: In microcentrifuge tubes, incubate a fixed number of cells (e.g., 1 x 10⁶ cells) with a constant amount of radiolabeled IgE in the presence or absence of varying concentrations of this compound. Include a control with a high concentration of unlabeled myeloma IgE to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation to allow for binding to reach equilibrium.

  • Washing: After incubation, wash the cells three times with cold PBS containing 1% BSA to remove unbound radiolabeled IgE. Centrifuge the cells at a low speed between washes.

  • Quantification: Resuspend the final cell pellet in a known volume of PBS and transfer to a scintillation vial. Measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition by this compound using the following formula: % Inhibition = [1 - (Counts in presence of this compound - Non-specific counts) / (Total specific counts - Non-specific counts)] * 100

Mast Cell/Basophil Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell and basophil degranulation.

Objective: To determine the dose-dependent inhibition of IgE-mediated degranulation by this compound.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells/basophils

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • PIPES buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis to determine total release)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

  • Pre-incubation with this compound: Wash the sensitized cells with PIPES buffer and then pre-incubate them with various concentrations of this compound for 30 minutes at 37°C.

  • Antigen Challenge: Stimulate the cells with DNP-HSA for 30-60 minutes at 37°C to induce degranulation. Include a negative control (buffer only) and a positive control (antigen only).

  • Sample Collection: After stimulation, centrifuge the plate and collect the supernatants.

  • Enzyme Assay: In a new 96-well plate, mix the supernatants with the pNAG substrate solution and incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Total Release: To determine the total β-hexosaminidase content, lyse a separate set of unstimulated cells with Triton X-100 and perform the enzyme assay on the lysate.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the inhibitory effect of this compound.

Basophil Activation Test (BAT) by Flow Cytometry

The BAT is a functional assay that measures the upregulation of activation markers on the surface of basophils following allergen stimulation.

Objective: To assess the inhibitory effect of this compound on allergen-induced basophil activation.

Materials:

  • Fresh whole blood from an allergic donor

  • Allergen of interest

  • This compound

  • Anti-IgE antibody (positive control)

  • Fluorescently labeled monoclonal antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c)

  • Lysing solution

  • Flow cytometer

Procedure:

  • Blood Incubation: In flow cytometry tubes, incubate aliquots of whole blood with either buffer (negative control), the specific allergen, or anti-IgE (positive control) in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the tubes at 37°C for 15-30 minutes.

  • Staining: Add the cocktail of fluorescently labeled antibodies to each tube and incubate in the dark at room temperature for 15-20 minutes.

  • Lysis: Lyse the red blood cells using a lysing solution according to the manufacturer's instructions.

  • Washing: Wash the remaining cells with PBS.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population using the identification markers. Analyze the expression of the activation markers (CD63 and/or CD203c) on the gated basophils. Determine the percentage of activated basophils in each condition and calculate the inhibition by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

cluster_0 IgE-Mediated Mast Cell/Basophil Activation Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Binds Syk Syk FceRI->Syk Activates This compound This compound This compound->FceRI Inhibits Binding Downstream Downstream Signaling (e.g., Calcium mobilization, MAPK, NF-κB) Syk->Downstream Activates Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Downstream->Degranulation Cytokine Cytokine Synthesis (e.g., IL-4, IL-13, TNF-α) Downstream->Cytokine

Figure 1: Proposed Mechanism of this compound Action.

cluster_1 Radiolabeled IgE Binding Inhibition Assay Workflow start Start prep_cells Prepare Leukocytes/ Cell Line start->prep_cells incubate Incubate Cells with Radiolabeled IgE +/- this compound prep_cells->incubate wash Wash to Remove Unbound IgE incubate->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition measure->analyze

Figure 2: IgE Binding Inhibition Assay Workflow.

cluster_2 Mast Cell Degranulation (β-Hexosaminidase) Assay Workflow sensitize Sensitize Mast Cells with IgE preincubate Pre-incubate with This compound sensitize->preincubate challenge Challenge with Antigen preincubate->challenge collect Collect Supernatant challenge->collect assay Perform β-Hexosaminidase Enzyme Assay collect->assay read Read Absorbance at 405 nm assay->read analyze Calculate % Degranulation Inhibition read->analyze

Figure 3: Mast Cell Degranulation Assay Workflow.

Conclusion

This compound represents a targeted approach to the management of allergic diseases by specifically interfering with the initial step of the allergic cascade: the binding of IgE to its high-affinity receptor on effector cells. The available data, though originating from earlier research, provides a solid foundation for its mechanism of action. The quantitative inhibition of IgE binding and the clinical efficacy in seasonal allergic rhinitis underscore its potential.

For drug development professionals, this compound serves as a proof-of-concept for peptide-based inhibitors of IgE-mediated reactions. Further research to elucidate its precise binding kinetics, to obtain more detailed dose-response data, and to directly investigate its impact on downstream signaling pathways would provide a more complete understanding of its biological function and could inform the development of next-generation anti-allergic therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

Pentigetide and Mast Cell Activation Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Pentigetide is a synthetic peptide that has demonstrated efficacy in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its clinical profile suggests that it functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators that are central to the pathophysiology of type I hypersensitivity reactions. This technical guide provides an in-depth exploration of the primary signaling pathways involved in mast cell activation, which are the presumed targets of this compound's therapeutic action. Due to a lack of publicly available preclinical data on the specific molecular interactions of this compound, this document will focus on the well-established IgE-mediated activation cascade via the high-affinity IgE receptor (FcεRI) as the most probable mechanism of inhibition for a mast cell stabilizer indicated for allergic conditions. Furthermore, this guide details the essential experimental protocols required to assess the activity of mast cell stabilizing compounds like this compound in vitro.

Introduction to Mast Cell Activation in Allergic Response

Mast cells are critical effector cells in the allergic inflammatory response.[1] Their activation is a key event that leads to the release of a host of biologically active mediators, precipitating the symptoms of allergy.[1] This activation can be triggered through various pathways, the most prominent in allergic disease being the IgE-mediated pathway.[2]

The classical pathway of mast cell activation is initiated by the cross-linking of the high-affinity receptor for IgE, FcεRI, on the mast cell surface by multivalent antigens (allergens).[2][3] This event triggers a complex signaling cascade within the mast cell, culminating in degranulation—the fusion of intracellular granules with the plasma membrane and the release of their contents—and the de novo synthesis of other inflammatory mediators.

This compound's role as a mast cell stabilizer suggests it interferes with this intricate signaling process, thereby preventing or reducing the release of mediators and attenuating the allergic response.

The FcεRI Signaling Pathway: The Putative Target of this compound

The aggregation of IgE-bound FcεRI receptors initiates a cascade of intracellular events orchestrated by a series of kinases and adapter proteins. Understanding this pathway is crucial for elucidating the potential mechanism of action of inhibitory compounds like this compound.

A simplified representation of the core FcεRI signaling pathway leading to mast cell degranulation is presented below.

FcERI_Signaling_Pathway cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_ER ER Ca2+ IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Degranulation Degranulation (Mediator Release) PKC->Degranulation Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Increases Ca_cyto->Degranulation

Figure 1: Simplified IgE-mediated mast cell activation pathway.

This cascade involves the initial activation of Src family kinases like Lyn, followed by the recruitment and activation of Spleen tyrosine kinase (Syk). Syk then phosphorylates downstream adapter proteins such as Linker for Activation of T-cells (LAT), which leads to the activation of Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the subsequent influx of extracellular calcium is a critical signal for degranulation.

Quantitative Analysis of Mast Cell Stabilization

The inhibitory activity of a mast cell stabilizing compound is typically quantified through a series of in vitro assays. The data is often presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.

Disclaimer: The following tables contain representative data to illustrate the structure for presenting experimental results. The values are not based on published studies of this compound and should be considered hypothetical.

Table 1: Inhibition of β-Hexosaminidase Release by this compound

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0.15.2 ± 1.5
125.8 ± 3.2
1052.1 ± 4.5
5085.3 ± 2.8
10095.7 ± 1.9
IC50 ~9.5 µM

Table 2: Effect of this compound on Intracellular Calcium Mobilization

This compound Concentration (µM)Peak Intracellular [Ca2+] (% of Control) (Mean ± SD)
0.192.4 ± 5.1
168.7 ± 6.3
1045.2 ± 4.9
5015.9 ± 3.7
1005.1 ± 2.2
IC50 ~11.2 µM

Table 3: Inhibition of Cytokine (TNF-α) Release by this compound

This compound Concentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Control)1250 ± 850
1980 ± 7221.6
10550 ± 4556.0
50180 ± 2585.6
10075 ± 1594.0
IC50 ~8.9 µM

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of mast cell stabilizing agents.

Mast Cell Culture and Sensitization

A common model for these studies is the rat basophilic leukemia cell line (RBL-2H3) or cultured human mast cells.

  • Cell Culture: RBL-2H3 cells are cultured in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sensitization: Cells are seeded in 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE (e.g., 50 ng/mL).

β-Hexosaminidase Release Assay (Degranulation Assay)

This assay is a common and reliable method to quantify mast cell degranulation.

  • Preparation: After overnight sensitization, cells are washed twice with Tyrode's buffer.

  • Inhibition: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 30 minutes at 37°C.

  • Activation: Mast cell degranulation is induced by adding DNP-BSA (e.g., 100 ng/mL). A positive control (e.g., compound 48/80) and a negative control (buffer only) are included.

  • Quantification: After 30-60 minutes of incubation at 37°C, the supernatant is collected. The amount of released β-hexosaminidase is quantified by measuring the cleavage of a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The absorbance is read at 405 nm.

  • Calculation: The percentage of degranulation is calculated relative to the total β-hexosaminidase content, which is determined by lysing the cells with Triton X-100.

Beta_Hexosaminidase_Workflow Start Sensitized Mast Cells in 96-well plate Wash Wash with Buffer Start->Wash Preincubation Pre-incubate with this compound (or vehicle control) Wash->Preincubation Activation Add Antigen (DNP-BSA) to induce degranulation Preincubation->Activation Incubation Incubate at 37°C Activation->Incubation Collect Collect Supernatant Incubation->Collect Assay Add pNAG substrate Incubate Collect->Assay Read Read Absorbance at 405 nm Assay->Read Analyze Calculate % Inhibition Read->Analyze

References

Early research on Pentigetide and immune response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early Research of Pentigetide and its Impact on the Immune Response

Introduction

This compound, also known as Pentyde, is a synthetic oligopeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR)[1][2]. It was investigated for its potential therapeutic effects on the immune system, particularly in the context of allergic reactions. Early research focused on its application as a treatment for seasonal allergic rhinitis, an IgE-mediated hypersensitivity disorder[3]. This document provides a technical overview of the early clinical research on this compound, including quantitative data from clinical trials, detailed experimental protocols, and a visualization of its proposed mechanism within the immune signaling cascade.

Quantitative Data Presentation

Early clinical evaluation of this compound in patients with seasonal allergic rhinitis yielded statistically significant results, indicating its efficacy in reducing nasal symptoms compared to a placebo. The primary quantitative data from a key multicenter study is summarized below[3].

Table 1: Efficacy of this compound Nasal Solution in Seasonal Allergic Rhinitis[3]
Efficacy EndpointThis compound Treatment GroupPlacebo Treatment GroupP-value
Physician-Evaluated Total Nasal Symptom Score
Reduction in FrequencyStatistically significant greater reductionLess reduction compared to this compoundP = .004
Reduction in SeverityStatistically significant greater reductionLess reduction compared to this compoundP = .05
Patient-Reported Daily Diary
Total Nasal Symptom ScoresConsistently lower scores each treatment dayHigher scores compared to this compoundP = .02

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy and mechanism of action of this compound.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Allergic Rhinitis

This protocol outlines the design of a clinical study to assess the safety and efficacy of this compound nasal solution for treating seasonal allergic rhinitis.

  • Objective: To compare the efficacy and safety of this compound nasal solution with a placebo in controlling symptoms of seasonal allergic rhinitis.

  • Study Design: A randomized, multicenter, double-blind, parallel-group trial.

  • Patient Population: 431 patients with a clinical history of seasonal allergic rhinitis.

  • Treatment Arms:

    • This compound Group: 1 mg of this compound nasal solution administered into each nostril four times daily.

    • Placebo Group: Placebo nasal solution administered with the same dosage and frequency.

  • Study Duration: 3 weeks, comprising a 1-week baseline period followed by 2 weeks of treatment.

  • Efficacy Assessment:

    • Physician Evaluation: Frequency and severity of nasal symptoms (sneezing, nasal congestion, and rhinorrhea) were evaluated at the start (Day 1) and end of the study (Day 22).

    • Patient Diary: Patients recorded the severity of their nasal symptoms daily.

  • Safety Assessment: Monitoring of adverse events, laboratory tests, physical examinations, and vital signs throughout the study.

  • Statistical Analysis: Comparison of the reduction in symptom scores between the this compound and placebo groups using appropriate statistical tests.

In Vitro IgE Inhibition Assay (ELISA-based)

This protocol describes a method to assess the potential of this compound to interfere with the binding of IgE to its receptor, a key interaction in the allergic response.

  • Objective: To determine if this compound can inhibit the binding of human IgE to the high-affinity IgE receptor (FcεRI).

  • Materials:

    • Recombinant human FcεRIα

    • Human myeloma IgE

    • This compound

    • 96-well ELISA plates

    • HRP-conjugated anti-human IgE antibody

    • Substrate for HRP (e.g., TMB)

    • Wash and blocking buffers

  • Procedure:

    • Plate Coating: Coat a 96-well plate with recombinant human FcεRIα and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

    • Inhibition Reaction:

      • Prepare serial dilutions of this compound.

      • In a separate plate, pre-incubate a constant concentration of human IgE with the various concentrations of this compound for 1 hour at 37°C.

    • Binding to Receptor: Transfer the IgE-Pentigetide mixtures to the FcεRIα-coated plate and incubate for 2 hours at room temperature.

    • Detection:

      • Wash the plate to remove unbound IgE.

      • Add HRP-conjugated anti-human IgE antibody and incubate for 1 hour.

      • Wash the plate and add the HRP substrate.

      • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of IgE binding inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (2 Weeks) cluster_data_collection Data Collection cluster_analysis Analysis & Outcome Patient_Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Week 1) Patient_Screening->Baseline Randomization Randomization Pentigetide_Arm This compound Group (1mg per nostril, 4x daily) Randomization->Pentigetide_Arm Placebo_Arm Placebo Group (Identical regimen) Randomization->Placebo_Arm Daily_Diary Patient Daily Symptom Diary Pentigetide_Arm->Daily_Diary Placebo_Arm->Daily_Diary Baseline->Randomization Final_Visit Final Visit Assessment (Day 22) Daily_Diary->Final_Visit Data_Analysis Statistical Analysis of Symptom Scores Final_Visit->Data_Analysis Efficacy_Safety Evaluation of Efficacy and Safety Data_Analysis->Efficacy_Safety Logical_Relationship_Diagram cluster_premise Core Premise cluster_research Research & Development cluster_evaluation Evaluation Metrics cluster_outcome Outcome Pentigetide_Concept This compound (DSDPR) Immune_Modulation Hypothesis: Immune Modulation Pentigetide_Concept->Immune_Modulation In_Vitro In Vitro Studies (e.g., IgE Inhibition Assay) Immune_Modulation->In_Vitro Clinical_Trial Clinical Trial (Allergic Rhinitis) Immune_Modulation->Clinical_Trial Efficacy Efficacy: Symptom Reduction In_Vitro->Efficacy Clinical_Trial->Efficacy Safety Safety: Adverse Event Profile Clinical_Trial->Safety Conclusion Conclusion: Safe and Effective for Seasonal Allergic Rhinitis Efficacy->Conclusion Safety->Conclusion

References

Structural Properties of Pentigetide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentigetide, a synthetic pentapeptide also known as Human IgE Pentapeptide (HEPP), has garnered interest for its potential immunomodulatory properties, particularly in the context of IgE-mediated allergic responses. This technical guide provides a comprehensive overview of the structural properties of this compound. Due to the inherent flexibility of short peptides, a definitive three-dimensional structure in solution has not been experimentally determined. Therefore, this guide focuses on its primary structure and inferred conformational characteristics. Furthermore, we present detailed, representative experimental protocols for the structural elucidation of peptides of this class and a putative signaling pathway associated with its mechanism of action, drawing parallels from functionally similar immunomodulatory pentapeptides.

Primary Structure and Physicochemical Properties

This compound is a linear peptide composed of five amino acid residues.[1] Its fundamental properties are summarized in the tables below.

Table 1: Amino Acid Sequence of this compound [2]

Sequence Asp-Ser-Asp-Pro-Arg (D-S-D-P-R)
Full Name L-alpha-aspartyl-L-seryl-L-alpha-aspartyl-L-prolyl-L-arginine

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C22H36N8O11PubChem
Molecular Weight 588.6 g/mol PubChem
Canonical SMILES C(CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(CC(C(=O)O)N)C(=O)O)CO)N)C(=O)OPubChem
InChI Key KQDIGHIVUUADBZ-PEDHHIEDSA-NPubChem
CAS Number 62087-72-3PubChem
Synonyms HEPP, Human IgE Pentapeptide, PentydePubChem, MCE

Secondary and Tertiary Structure

Due to its short length and the presence of a proline residue, which can introduce kinks in the peptide backbone, this compound is not expected to form stable, well-defined secondary structures like α-helices or β-sheets in solution.[3] PubChem notes that the generation of a 3D conformer is disallowed due to its high flexibility. Short, linear peptides typically exist as a dynamic ensemble of conformations in aqueous environments.[4][5]

The conformational landscape of this compound is likely influenced by factors such as pH, temperature, and the presence of binding partners. The acidic side chains of the two aspartic acid residues and the basic side chain of the arginine residue will be ionized at physiological pH, contributing to the peptide's overall charge and potential intramolecular ionic interactions.

Putative Mechanism of Action and Signaling Pathway

Given the functional similarity, it is hypothesized that this compound may exert its effects through a comparable pathway. Upon binding of an IgE-antigen complex to the high-affinity IgE receptor (FcεRI) on mast cells or basophils, a signaling cascade is initiated. This compound could potentially interfere with this cascade, leading to the downregulation of inflammatory responses.

Below is a diagram illustrating the putative signaling pathway inhibited by this compound, based on the findings for the analogous peptide TIPP.

Pentigetide_Signaling_Pathway cluster_cell Mast Cell / Basophil IgE_Antigen IgE-Antigen Complex FceRI FcεRI IgE_Antigen->FceRI Binds MEK1_2 MEK1/2 FceRI->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates NFkB NF-κB ERK1_2->NFkB Activates Degranulation Degranulation & Inflammatory Mediator Release NFkB->Degranulation Promotes This compound This compound This compound->MEK1_2 Inhibits This compound->NFkB Inhibits

Caption: Putative signaling pathway of this compound in inhibiting IgE-mediated mast cell/basophil activation.

Experimental Protocols for Structural Characterization

While specific experimental data for this compound's structure is not available, the following are detailed, representative protocols for the structural analysis of a synthetic pentapeptide like this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.

Objective: To determine the presence of any regular secondary structural elements (α-helix, β-sheet, turns, or random coil) in this compound under various solvent conditions.

Methodology:

  • Sample Preparation:

    • Synthesize and purify this compound to >95% purity, as confirmed by HPLC and mass spectrometry.

    • Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.

    • Prepare final peptide solutions at a concentration of 0.1 mg/mL in various buffers (e.g., 10 mM phosphate buffer at pH 7.4, 10 mM acetate buffer at pH 4.0) and in the presence of structure-promoting solvents (e.g., trifluoroethanol at varying concentrations).

  • Instrumentation and Data Acquisition:

    • Use a calibrated spectropolarimeter equipped with a temperature-controlled sample holder.

    • Acquire CD spectra in the far-UV region (190-260 nm) using a 1 mm path length quartz cuvette.

    • Set the instrument parameters as follows: bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scanning speed of 50 nm/min.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the corresponding buffer/solvent and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues (5 for this compound), and l is the path length in centimeters.

    • Analyze the resulting spectra for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm; random coils typically exhibit a strong negative band below 200 nm.

CD_Spectroscopy_Workflow Start Start: Purified This compound (>95%) SamplePrep Sample Preparation (0.1 mg/mL in various buffers) Start->SamplePrep CD_Measurement CD Spectropolarimeter (Far-UV: 190-260 nm) SamplePrep->CD_Measurement DataAcquisition Data Acquisition (3 scans, baseline subtraction) CD_Measurement->DataAcquisition DataConversion Data Conversion (mdeg to Mean Residue Ellipticity) DataAcquisition->DataConversion SpectralAnalysis Spectral Analysis for Secondary Structure Features DataConversion->SpectralAnalysis End End: Secondary Structure Assessment SpectralAnalysis->End

Caption: Workflow for Circular Dichroism (CD) Spectroscopy of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.

Objective: To obtain resonance assignments and identify through-space correlations to define the conformational ensemble of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve high-purity this compound in 90% H2O/10% D2O to a final concentration of 1-5 mM. The D2O provides a lock signal for the NMR spectrometer.

    • Adjust the pH of the sample to the desired value (e.g., pH 5.0) to optimize amide proton exchange rates.

  • NMR Experiments:

    • Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K).

    • 1D ¹H: To assess sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with correlation times where the NOE is close to zero.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, to resolve resonance overlap.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment by connecting the spin systems identified in the TOCSY spectrum through sequential NOEs (or ROEs) observed in the NOESY (or ROESY) spectrum.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Use the derived distance restraints in molecular dynamics-based simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.

NMR_Spectroscopy_Workflow Start Start: High-Purity This compound SamplePrep Sample Preparation (1-5 mM in 90% H2O/10% D2O) Start->SamplePrep NMR_Experiments 2D NMR Experiments (TOCSY, NOESY/ROESY) SamplePrep->NMR_Experiments DataProcessing Data Processing and Resonance Assignment NMR_Experiments->DataProcessing RestraintGeneration Generate Distance Restraints (from NOESY/ROESY) DataProcessing->RestraintGeneration StructureCalculation Structure Calculation (Simulated Annealing) RestraintGeneration->StructureCalculation End End: Conformational Ensemble of this compound StructureCalculation->End

Caption: Workflow for NMR Spectroscopy and Structure Calculation of this compound.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of a molecule's three-dimensional structure. However, obtaining well-diffracting crystals of short, flexible peptides like this compound is often challenging.

Objective: To determine the atomic-resolution crystal structure of this compound.

Methodology:

  • Crystallization Screening:

    • Prepare a highly concentrated and pure solution of this compound (e.g., 10-50 mg/mL).

    • Use commercially available sparse-matrix crystallization screens to test a wide range of precipitants, buffers, and salts.

    • Employ vapor diffusion methods (sitting or hanging drop) to set up crystallization trials. A small drop of the peptide solution is mixed with the reservoir solution and allowed to equilibrate.

  • Crystal Optimization:

    • If initial microcrystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as pH and temperature.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron radiation source to obtain high-resolution data.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or molecular replacement if a suitable search model is available.

    • Build an atomic model of this compound into the resulting electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations.

Xray_Crystallography_Workflow Start Start: Highly Concentrated and Pure this compound Crystallization Crystallization Screening (Vapor Diffusion) Start->Crystallization Optimization Crystal Optimization Crystallization->Optimization DataCollection X-ray Diffraction Data Collection (Synchrotron) Optimization->DataCollection StructureSolution Structure Solution (Phasing and Model Building) DataCollection->StructureSolution Refinement Model Refinement StructureSolution->Refinement End End: Atomic Resolution Crystal Structure Refinement->End

Caption: Workflow for X-ray Crystallography of this compound.

Conclusion

This compound is a pentapeptide with the sequence Asp-Ser-Asp-Pro-Arg. Due to its short and flexible nature, it is unlikely to adopt a single, stable conformation in solution. Its biological activity is likely related to its ability to inhibit IgE-mediated signaling, potentially through the MEK/ERK and NF-κB pathways. While experimental structural data for this compound is currently lacking, the protocols outlined in this guide provide a robust framework for its future structural elucidation. A thorough understanding of its conformational preferences and dynamics will be crucial for the rational design of more potent and specific immunomodulatory therapeutics.

References

Methodological & Application

Application Notes and Protocols: Pentigetide in Vitro Mast Cell Degranulation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide is a synthetic peptide that has been investigated for its potential therapeutic effects in allergic rhinitis. Its mechanism of action is centered on its ability to competitively inhibit the binding of Immunoglobulin E (IgE) to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils. This interaction is a critical initiating step in the cascade of events leading to allergic reactions. When an allergen cross-links IgE molecules bound to FcεRI, it triggers the degranulation of mast cells, releasing a host of pro-inflammatory mediators such as histamine, proteases (e.g., tryptase and chymase), and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins), as well as cytokines. These mediators are responsible for the clinical manifestations of allergic diseases.

By displacing IgE from its receptor, this compound is designed to prevent this initial activation step, thereby inhibiting mast cell degranulation and the subsequent release of inflammatory mediators. This application note provides detailed protocols for an in vitro mast cell degranulation assay to evaluate the inhibitory activity of this compound. The assay is crucial for determining the efficacy and potency of this compound in a controlled laboratory setting, providing valuable data for preclinical and clinical development.

The protocols outlined below utilize the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation due to its expression of the high-affinity IgE receptor and its robust degranulation response upon IgE-mediated stimulation. The primary endpoint for assessing degranulation in these protocols is the measurement of β-hexosaminidase, a granule-associated enzyme that is co-released with histamine.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on mast cell degranulation. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Table 1: Dose-Dependent Inhibition of β-Hexosaminidase Release by this compound

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD, n=3)
0 (Vehicle Control)0 ± 5.2
115.3 ± 4.8
1048.7 ± 6.1
5075.2 ± 5.5
10092.1 ± 3.9
IC50 (µM) ~12.5

Table 2: Comparison of this compound with a Known Mast Cell Stabilizer

CompoundConcentration (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD, n=3)
Vehicle Control-0 ± 4.9
This compound5076.8 ± 6.3
Cromolyn Sodium10045.1 ± 7.2

Experimental Protocols

Protocol 1: β-Hexosaminidase Release Assay for this compound Efficacy

This protocol details the steps to assess the inhibitory effect of this compound on IgE-mediated degranulation of RBL-2H3 cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • Complete growth medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

  • Anti-DNP IgE (monoclonal antibody)

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Tyrode's Buffer (supplemented with 0.1% BSA)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), substrate for β-hexosaminidase

  • Substrate buffer (0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (1%)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • The following day, sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) in complete growth medium for 24 hours.

  • This compound Treatment:

    • After sensitization, gently wash the cells twice with pre-warmed Tyrode's Buffer to remove unbound IgE.

    • Prepare serial dilutions of this compound in Tyrode's Buffer.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C.

  • Antigen Challenge and Degranulation:

    • Prepare a solution of DNP-HSA (100 ng/mL) in Tyrode's Buffer.

    • Add 50 µL of the DNP-HSA solution to each well to trigger degranulation.

    • Incubate the plate for 1 hour at 37°C.

  • Sample Collection and Measurement of β-Hexosaminidase Release:

    • After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • To determine the total β-hexosaminidase release, lyse the cells remaining in the original plate by adding 100 µL of 1% Triton X-100. Mix well and collect 50 µL of the lysate.

    • Prepare the substrate solution by dissolving pNAG in substrate buffer to a final concentration of 1 mM.

    • Add 50 µL of the substrate solution to each well containing the supernatant or lysate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Calculate the percentage inhibition of degranulation for each this compound concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Assay cluster_prep Cell Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis culture Culture RBL-2H3 Cells seed Seed cells in 96-well plate culture->seed sensitize Sensitize with Anti-DNP IgE seed->sensitize wash Wash to remove unbound IgE sensitize->wash add_this compound Add this compound/Vehicle wash->add_this compound challenge Challenge with DNP-HSA add_this compound->challenge collect Collect Supernatant & Lyse Cells challenge->collect assay β-Hexosaminidase Assay collect->assay read Read Absorbance (405 nm) assay->read calculate Calculate % Inhibition & IC50 read->calculate

Caption: Workflow for assessing this compound's inhibition of mast cell degranulation.

Signaling_Pathway IgE-Mediated Mast Cell Degranulation and this compound Inhibition cluster_cell Mast Cell FcERI FcεRI Receptor Activation Intracellular Signaling Cascade FcERI->Activation Aggregation leads to IgE IgE IgE->FcERI Binds Allergen Allergen Allergen->IgE Cross-links This compound This compound This compound->FcERI Prevents IgE binding This compound->IgE Competitively binds Degranulation Degranulation (Mediator Release) Activation->Degranulation Triggers

Caption: this compound competitively inhibits IgE binding to FcεRI, blocking degranulation.

Application Notes and Protocols for the Synthesis of Pentigetide (DSDPR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, also known as DSDPR, is a pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. It is recognized as a human IgE pentapeptide, suggesting its involvement in the modulation of immune responses, particularly those mediated by Immunoglobulin E (IgE).[1] IgE plays a central role in allergic reactions by binding to the high-affinity receptor FcεRI on the surface of mast cells and basophils. Cross-linking of receptor-bound IgE by allergens triggers cellular degranulation and the release of inflammatory mediators, leading to allergic symptoms.[2][3][4] This protocol provides a detailed methodology for the chemical synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS), its subsequent purification, and characterization.

Materials and Reagents

Category Item Suggested Supplier
Resins Wang Resin or 2-Chlorotrityl Chloride ResinSigma-Aldrich, Novabiochem
Amino Acids Fmoc-Arg(Pbf)-OHSigma-Aldrich, ChemPep
Fmoc-Pro-OHSigma-Aldrich, ChemPep
Fmoc-Asp(OtBu)-OHSigma-Aldrich, ChemPep
Fmoc-Ser(tBu)-OHSigma-Aldrich, ChemPep
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, ChemPep
HOBt (Hydroxybenzotriazole)Sigma-Aldrich, ChemPep
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, Acros Organics
Deprotection Reagent PiperidineSigma-Aldrich, Acros Organics
Cleavage Reagents TFA (Trifluoroacetic acid)Sigma-Aldrich, Acros Organics
TIS (Triisopropylsilane)Sigma-Aldrich, Acros Organics
PhenolSigma-Aldrich, Acros Organics
ThioanisoleSigma-Aldrich, Acros Organics
1,2-Ethanedithiol (EDT)Sigma-Aldrich, Acros Organics
Diethyl ether (cold)Fisher Scientific
Solvents DMF (N,N-Dimethylformamide), peptide synthesis gradeFisher Scientific
DCM (Dichloromethane), peptide synthesis gradeFisher Scientific
Acetonitrile (ACN), HPLC gradeFisher Scientific
Water, HPLC gradeFisher Scientific

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (DSDPR)

This protocol utilizes the Fmoc/tBu strategy for the synthesis of this compound. The synthesis is performed on a 0.1 mmol scale.

3.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)

  • Resin Swelling: Swell 200 mg of Wang resin (loading capacity ~0.5 mmol/g) in 5 mL of DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol), HBTU (0.5 mmol), and HOBt (0.5 mmol) in 2 mL of DMF.

    • Add DIPEA (1.0 mmol) to the amino acid mixture and vortex for 1-2 minutes to activate.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

3.1.2. Chain Elongation Cycle (Pro, Asp, Ser, Asp)

The following steps are repeated for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Asp(OtBu)-OH).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol), HBTU (0.5 mmol), and HOBt (0.5 mmol) in 2 mL of DMF.

    • Add DIPEA (1.0 mmol) and vortex for 1-2 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm completion.

After the final amino acid coupling, perform a final Fmoc deprotection step as described above.

Cleavage and Deprotection
  • Final Washing: Wash the fully assembled peptide-resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail by combining the following reagents in a fume hood:

    • Trifluoroacetic acid (TFA): 8.25 mL (82.5%)

    • Phenol: 0.5 g (5%)

    • Water: 0.5 mL (5%)

    • Thioanisole: 0.5 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K (10 mL per gram of resin) to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

Purification and Characterization

3.3.1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 35% B over 30 minutes is a good starting point.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it onto the column. Collect fractions corresponding to the major peak.

3.3.2. Characterization

  • Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column with a suitable gradient.

  • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS or MALDI-TOF. The expected monoisotopic mass for this compound (C22H36N8O11) is approximately 616.25 g/mol .

Parameter Expected Value
Amino Acid Sequence Asp-Ser-Asp-Pro-Arg
Molecular Formula C22H36N8O11
Monoisotopic Mass 616.25 g/mol
Purity (by HPLC) >95%

Visualization of Workflows and Pathways

SPPS Workflow for this compound

SPPS_Workflow Resin Wang Resin Load_Arg Load Fmoc-Arg(Pbf)-OH Resin->Load_Arg Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Arg->Deprotect1 Couple_Pro Couple Fmoc-Pro-OH Deprotect1->Couple_Pro Deprotect2 Fmoc Deprotection Couple_Pro->Deprotect2 Couple_Asp1 Couple Fmoc-Asp(OtBu)-OH Deprotect2->Couple_Asp1 Deprotect3 Fmoc Deprotection Couple_Asp1->Deprotect3 Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect3->Couple_Ser Deprotect4 Fmoc Deprotection Couple_Ser->Deprotect4 Couple_Asp2 Couple Fmoc-Asp(OtBu)-OH Deprotect4->Couple_Asp2 Deprotect5 Final Fmoc Deprotection Couple_Asp2->Deprotect5 Cleavage Cleavage & Deprotection (Reagent K) Deprotect5->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide This compound (DSDPR) Purification->Final_Peptide

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound (DSDPR).

Proposed Signaling Pathway Modulation

Given that this compound is a human IgE pentapeptide, it is hypothesized to interact with the IgE-mediated allergic response pathway. The following diagram illustrates the canonical pathway of mast cell degranulation, which this compound may modulate.

IgE_Signaling cluster_cell Cell Membrane Allergen Allergen Crosslinking Receptor Cross-linking Allergen->Crosslinking Binds IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Binds FcεRI->Crosslinking MastCell Mast Cell / Basophil Signaling Intracellular Signaling Cascade (e.g., Syk, LAT, PLCγ) Crosslinking->Signaling Initiates Degranulation Degranulation Signaling->Degranulation Leads to Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators This compound This compound (DSDPR) This compound->IgE Potential Inhibition This compound->FcεRI Potential Modulation

References

Application Notes and Protocols for the Use of Pentigetide in Allergy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentigetide

This compound is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR)[1][2]. It has been investigated for its potential therapeutic effects in allergic conditions. Clinical studies have demonstrated its efficacy in reducing the symptoms of seasonal allergic rhinitis when administered as a nasal solution[3]. While the precise molecular mechanism of action is not fully elucidated, its clinical effectiveness suggests a role in modulating the allergic inflammatory cascade. Interestingly, it has been reported that this compound may not function through direct inhibition of IgE[1]. This suggests that its anti-allergic properties may stem from immunomodulatory effects on key immune cells involved in the allergic response.

These application notes provide a framework for researchers to investigate the potential mechanisms of this compound in relevant in vitro and in vivo allergy models. The protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's effects on cellular and physiological responses associated with allergic inflammation.

Hypothesized Mechanism of Action

Given that direct IgE inhibition by this compound is unlikely, a plausible mechanism of action is the modulation of immune cell function, particularly T-lymphocytes and mast cells. It is hypothesized that this compound may interact with cell surface receptors or signaling molecules to alter cellular responses to allergenic stimuli. This could involve:

  • Modulation of T-Helper Cell Differentiation and Cytokine Production: this compound may influence the balance between T-helper 2 (Th2) cells, which promote allergic inflammation through the release of cytokines like IL-4, IL-5, and IL-13, and regulatory T cells (Tregs) or T-helper 1 (Th1) cells, which can suppress allergic responses.

  • Mast Cell Stabilization: this compound might indirectly inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that cause allergic symptoms.

The following diagram illustrates a hypothesized signaling pathway for the immunomodulatory effects of this compound.

Pentigetide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_outcome Cellular Outcome This compound This compound Receptor Putative Receptor This compound->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factors Transcription Factors (e.g., GATA3, T-bet, Foxp3) Signaling_Cascade->Transcription_Factors Modulation Mast_Cell_Stabilization Mast Cell Stabilization Signaling_Cascade->Mast_Cell_Stabilization Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression Th2_Cytokines ↓ IL-4, IL-5, IL-13 Gene_Expression->Th2_Cytokines Treg_Cytokines ↑ IL-10, TGF-β Gene_Expression->Treg_Cytokines

Hypothesized signaling pathway of this compound.

Application Notes

In Vitro Allergy Models
  • T-Cell Polarization and Cytokine Analysis: To investigate the immunomodulatory effects of this compound on T-lymphocytes, primary human or murine CD4+ T cells can be cultured under Th2-polarizing conditions in the presence or absence of this compound. The supernatant can be analyzed for key Th1, Th2, and regulatory cytokines.

  • Mast Cell Degranulation Assays: The ability of this compound to stabilize mast cells can be assessed using primary mast cells (e.g., bone marrow-derived mast cells) or mast cell lines (e.g., RBL-2H3). Cells can be sensitized with IgE and then challenged with an allergen or anti-IgE in the presence of varying concentrations of this compound. Degranulation can be quantified by measuring the release of β-hexosaminidase or histamine.

In Vivo Allergy Models
  • Murine Model of Allergic Rhinitis: A common model involves sensitizing mice to an allergen such as ovalbumin (OVA) and then challenging them intranasally to induce allergic rhinitis. This compound can be administered (e.g., intranasally or systemically) prior to or during the challenge phase. Efficacy can be assessed by evaluating clinical symptoms (sneezing, nasal rubbing), measuring serum levels of allergen-specific IgE, and analyzing inflammatory cell infiltration and cytokine expression in nasal lavage fluid and tissues.

Experimental Protocols

In Vitro Protocol: T-Cell Cytokine Profiling

This protocol describes the assessment of this compound's effect on cytokine production from activated CD4+ T cells.

TCell_Workflow Isolate_TCells 1. Isolate CD4+ T-cells from spleen or blood Activate_TCells 2. Activate T-cells with anti-CD3/anti-CD28 Isolate_TCells->Activate_TCells Add_this compound 3. Add this compound at various concentrations Activate_TCells->Add_this compound Incubate 4. Incubate for 48-72 hours Add_this compound->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Analyze_Cytokines 6. Analyze cytokine levels (ELISA or Multiplex Assay) Collect_Supernatant->Analyze_Cytokines

Workflow for in vitro T-cell cytokine profiling.

Materials:

  • This compound (lyophilized)

  • CD4+ T cell isolation kit (murine or human)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant IL-2

  • 96-well cell culture plates

  • ELISA or multiplex cytokine assay kits (for IL-4, IL-5, IL-13, IFN-γ, IL-10)

Procedure:

  • Isolate CD4+ T cells from splenocytes (mouse) or peripheral blood mononuclear cells (human) using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit according to the manufacturer's instructions.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS.

  • Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add anti-CD28 antibody (e.g., 1 µg/mL) and recombinant IL-2 (e.g., 20 U/mL) to the cell suspension.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 100 µL of the T cell suspension to each well of the anti-CD3 coated plate.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant and store at -80°C until cytokine analysis.

  • Measure the concentrations of IL-4, IL-5, IL-13, IFN-γ, and IL-10 in the supernatants using ELISA or a multiplex bead-based assay.

In Vitro Protocol: Mast Cell Degranulation Assay

This protocol outlines the procedure to evaluate the effect of this compound on IgE-mediated mast cell degranulation.

Materials:

  • This compound (lyophilized)

  • Bone marrow-derived mast cells (BMMCs) or RBL-2H3 cell line

  • Complete cell culture medium (e.g., IMDM for BMMCs, MEM for RBL-2H3)

  • Anti-DNP IgE

  • DNP-HSA (allergen)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well plates (V-bottom and flat-bottom)

Procedure:

  • Culture BMMCs or RBL-2H3 cells to the desired density.

  • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Wash the sensitized cells three times with Tyrode's buffer to remove unbound IgE and resuspend in Tyrode's buffer at 1 x 10^6 cells/mL.

  • Plate 50 µL of the cell suspension into a 96-well V-bottom plate.

  • Add 50 µL of varying concentrations of this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.

  • Trigger degranulation by adding 50 µL of DNP-HSA (e.g., 100 ng/mL). For total release control, add 50 µL of 0.5% Triton X-100. For spontaneous release control, add 50 µL of Tyrode's buffer.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by placing the plate on ice for 10 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.

  • Add 50 µL of pNAG substrate solution to each well and incubate for 1 hour at 37°C.

  • Stop the reaction by adding 150 µL of stop solution.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release.

In Vivo Protocol: Murine Model of Allergic Rhinitis

This protocol details the induction of allergic rhinitis in mice and the evaluation of this compound's therapeutic potential.

InVivo_Workflow Sensitization 1. Sensitization: Day 0 & 7: i.p. injection of OVA + Alum Treatment 2. Treatment: Days 14-21: Administer This compound or Vehicle Sensitization->Treatment Challenge 3. Challenge: Days 14-21: Intranasal instillation of OVA Treatment->Challenge Evaluation 4. Evaluation (Day 22): - Clinical Scores - Serum IgE - Nasal Lavage Fluid Analysis - Histology Challenge->Evaluation

Workflow for in vivo allergic rhinitis model.

Materials:

  • This compound

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Alum in a total volume of 200 µL saline. Control mice receive saline with Alum only.

  • Treatment and Challenge:

    • From day 14 to day 21, administer this compound (e.g., intranasally, 10 µL per nostril) or vehicle control to the mice daily.

    • One hour after each treatment, challenge the mice by intranasal instillation of 10 µg of OVA in 10 µL of saline into each nostril under light anesthesia.

  • Evaluation (on Day 22):

    • Clinical Scores: For 10 minutes after the final OVA challenge, count the number of sneezes and nasal rubbing movements.

    • Sample Collection: 24 hours after the final challenge, collect blood via cardiac puncture for serum IgE analysis. Perform bronchoalveolar lavage (BAL) or nasal lavage to collect fluid for cell counting and cytokine analysis. Euthanize the mice and collect nasal tissue for histology.

    • Serum IgE: Measure OVA-specific IgE levels in the serum by ELISA.

    • Nasal Lavage Fluid Analysis: Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes) on the lavage fluid. Measure cytokine levels (IL-4, IL-5, IL-13) by ELISA or multiplex assay.

    • Histology: Fix nasal tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on T-Cell Cytokine Production (pg/mL)

TreatmentIL-4IL-5IL-13IFN-γIL-10
Vehicle Control500 ± 50400 ± 401200 ± 100100 ± 1550 ± 8
This compound (1 µM)420 ± 45330 ± 351000 ± 90150 ± 20100 ± 12*
This compound (10 µM)300 ± 30 250 ± 25800 ± 70 200 ± 25180 ± 20**
This compound (100 µM)150 ± 20 120 ± 15400 ± 40 280 ± 30300 ± 35***

Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, ***p < 0.001 (Example data).

Table 2: Effect of this compound on Mast Cell Degranulation (% β-hexosaminidase Release)

TreatmentSpontaneous ReleaseAllergen-Induced Release
Vehicle Control5 ± 160 ± 5
This compound (1 µM)6 ± 152 ± 4
This compound (10 µM)5 ± 140 ± 3*
This compound (100 µM)4 ± 125 ± 2**

Data are presented as mean ± SEM. Statistical significance compared to vehicle control (allergen-induced): *p < 0.05, **p < 0.01 (Example data).

Table 3: In Vivo Efficacy of this compound in a Murine Model of Allergic Rhinitis

GroupSneezing Counts (per 10 min)Nasal Rubbing Counts (per 10 min)OVA-specific IgE (ng/mL)Eosinophils in NLF (x10^4/mL)
Naive5 ± 28 ± 3< 100.5 ± 0.1
Vehicle Control45 ± 550 ± 61500 ± 20010 ± 1.5
This compound (low dose)30 ± 435 ± 41200 ± 1507 ± 1.0*
This compound (high dose)15 ± 3 20 ± 3800 ± 100 3 ± 0.5

Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01 (Example data). NLF: Nasal Lavage Fluid.

Conclusion

This compound presents an interesting therapeutic candidate for allergic diseases. The provided application notes and protocols offer a comprehensive framework for investigating its mechanism of action in preclinical allergy research models. The suggested experiments will help to elucidate whether this compound functions as an immunomodulator by altering T-cell cytokine profiles and/or by stabilizing mast cells. The systematic collection and analysis of quantitative data, as outlined in the example tables, will be crucial for determining the potential of this compound as a novel anti-allergic agent. Further research is warranted to fully characterize its molecular targets and signaling pathways.

References

Application Notes and Protocols for Pentigetide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, also known as Human IgE Pentapeptide (HEPP), is a synthetic peptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. It has been identified for its potential to modulate IgE-mediated allergic responses. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, focusing on its effects on mast cell activation. These guidelines are intended to assist researchers in immunology, allergy, and drug development in designing and executing experiments to investigate the biological activity of this compound.

Mechanism of Action

This compound is understood to function by competitively inhibiting the binding of immunoglobulin E (IgE) to its high-affinity receptor, FcεRI, on the surface of mast cells and basophils.[1][2] The cross-linking of FcεRI-bound IgE by allergens is the primary trigger for mast cell degranulation and the release of inflammatory mediators. By interfering with the initial IgE-FcεRI interaction, this compound can potentially attenuate the downstream signaling cascade that leads to allergic and inflammatory responses.

Signaling Pathway of IgE-Mediated Mast Cell Activation

The binding of an allergen to IgE already bound to FcεRI on the mast cell surface initiates a complex signaling cascade. This leads to the degranulation and release of pre-formed mediators (e.g., histamine, proteases) and the synthesis of newly formed lipid mediators and cytokines (e.g., TNF-α, IL-6). The key steps in this pathway are depicted below. This compound is hypothesized to interrupt this pathway at the initial IgE-FcεRI binding step.

IgE-Mediated Mast Cell Activation Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound FceRI FcεRI Receptor This compound->FceRI Inhibits Binding IgE IgE IgE->FceRI Binds Allergen Allergen Allergen->IgE Cross-links Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk Phosphorylation LAT_SLP76 LAT/SLP-76 Complex Lyn_Syk->LAT_SLP76 PLCg PLCγ Activation LAT_SLP76->PLCg MAPK MAPK Pathway (ERK, JNK, p38) LAT_SLP76->MAPK NFkB NF-κB Pathway LAT_SLP76->NFkB IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_Influx->Degranulation Cytokine_Release Cytokine Release (TNF-α, IL-6) MAPK->Cytokine_Release NFkB->Cytokine_Release

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.

Data Presentation

While extensive quantitative data for this compound is limited in publicly available literature, the following tables provide a template for organizing experimental results based on studies of similar peptides that inhibit mast cell activation. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Effect of this compound on Mast Cell Degranulation

This compound Conc. (µM) % Inhibition of β-Hexosaminidase Release (Mean ± SD) % Inhibition of Histamine Release (Mean ± SD)
0 (Control) 0 ± 0 0 ± 0
1
10
50
100

| IC50 (µM) | | |

Table 2: Effect of this compound on Cytokine Release from Activated Mast Cells

This compound Conc. (µM) TNF-α Release (pg/mL) (Mean ± SD) % Inhibition of TNF-α Release IL-6 Release (pg/mL) (Mean ± SD) % Inhibition of IL-6 Release
0 (Control) 0 0
1
10
50
100

| IC50 (µM) | | | | |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of this compound. The rat basophilic leukemia cell line, RBL-2H3, is a commonly used and appropriate model for these studies as it expresses high-affinity IgE receptors and degranulates upon stimulation.[3][4]

Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for reproducible results.

  • Reconstitution: Dissolve lyophilized this compound powder in sterile, high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working dilutions by serially diluting the stock solution in the appropriate cell culture medium or buffer. It is crucial to ensure the final concentration of DMSO in the cell culture does not exceed a cytotoxic level, typically below 0.5%.[5]

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Degranulation_Assay_Workflow cluster_workflow β-Hexosaminidase Release Assay Workflow A 1. Seed RBL-2H3 cells in 96-well plate B 2. Sensitize cells with anti-DNP IgE overnight A->B C 3. Wash cells to remove unbound IgE B->C D 4. Pre-incubate with This compound C->D E 5. Stimulate with DNP-BSA D->E F 6. Collect supernatant E->F I 9. Lyse remaining cells for total release E->I Simultaneously G 7. Incubate supernatant with p-NAG substrate F->G H 8. Stop reaction and measure absorbance at 405 nm G->H J 10. Calculate % degranulation H->J I->J

Caption: Workflow for the β-hexosaminidase degranulation assay.

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium (e.g., MEM with 15% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 lysis buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium overnight at 37°C.

  • Washing: The next day, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of DNP-BSA (e.g., 100 ng/mL) in Tyrode's buffer to stimulate degranulation. For negative controls, add buffer only. For total release control, add lysis buffer (0.1% Triton X-100). Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Reaction: Add 50 µL of p-NAG substrate solution to each well containing the supernatant. Incubate at 37°C for 1-2 hours.

  • Measurement: Stop the reaction by adding 200 µL of stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Total Release: To the remaining cells in the original plate, add 100 µL of lysis buffer to determine the total β-hexosaminidase content. Follow steps 6-8.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (OD_Sample - OD_Blank) / (OD_Total Release - OD_Blank) x 100

Protocol 2: Cytokine Release Assay (ELISA)

This protocol is for measuring the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from activated mast cells.

Materials:

  • RBL-2H3 cells and culture reagents (as above)

  • This compound

  • Anti-DNP IgE and DNP-BSA

  • ELISA kits for rat TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate at an appropriate density and sensitize with anti-DNP IgE overnight as described in Protocol 1.

  • Washing: Wash the sensitized cells twice with fresh culture medium.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound in fresh medium for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with DNP-BSA for 6-24 hours at 37°C. The optimal stimulation time should be determined empirically.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol can be used to investigate the effect of this compound on the phosphorylation of key proteins in the FcεRI signaling pathway, such as ERK and JNK.

Materials:

  • RBL-2H3 cells and culture reagents

  • This compound

  • Anti-DNP IgE and DNP-BSA

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of ERK, JNK, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Sensitization: Culture and sensitize RBL-2H3 cells in 6-well plates.

  • This compound Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, then stimulate with DNP-BSA for a short period (e.g., 5-30 minutes) to capture the phosphorylation events.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound presents a promising avenue for the modulation of IgE-mediated allergic responses. The protocols outlined in this document provide a framework for the systematic in vitro evaluation of its biological activity. By employing these standardized methods, researchers can generate robust and comparable data on the efficacy of this compound in inhibiting mast cell activation, thereby contributing to a deeper understanding of its therapeutic potential. Further studies are warranted to fully elucidate the dose-response relationship and the precise molecular interactions of this compound within the FcεRI signaling cascade.

References

Pentigetide as a Tool for Investigating Mast Cell Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, a synthetic pentapeptide with the sequence Asp-Ser-Asp-Pro-Arg (DSDPR), has been investigated for its potential role in modulating mast cell activity. Also known as Human IgE Pentapeptide (HEPP), its primary proposed mechanism of action is as an antagonist to the high-affinity IgE receptor, FcεRI. By binding to Immunoglobulin E (IgE), this compound is thought to prevent the formation of the IgE-FcεRI complex on the surface of mast cells, a critical initiating step in the canonical allergic response.[1][2] This disruption inhibits mast cell degranulation and the subsequent release of inflammatory mediators such as histamine, proteases, and cytokines. However, it is important to note that some evidence suggests that sequence modifications, such as the change of aspartic acid to asparagine, can lead to a loss of this IgE inhibitory function, highlighting the peptide's utility in structure-activity relationship studies.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in mast cell research, and its application as an investigative tool in mast cell biology and drug development.

Mechanism of Action: Targeting the IgE-FcεRI Axis

Mast cell activation is a central event in Type I hypersensitivity reactions. The process is typically initiated by the cross-linking of FcεRI receptors by allergen-specific IgE antibodies. This aggregation triggers a complex intracellular signaling cascade, leading to degranulation and the release of potent inflammatory mediators.[3][4]

This compound and similar peptides are designed to competitively inhibit the binding of IgE to FcεRI. By occupying the binding site on IgE, these peptides prevent the sensitization of mast cells, rendering them unresponsive to allergen challenge. This "mast cell stabilization" effect makes such peptides valuable tools for dissecting the molecular requirements of the IgE-FcεRI interaction and for screening for novel anti-allergic compounds.

Signaling Pathway of IgE-Mediated Mast Cell Activation

The binding of an allergen to IgE already bound to FcεRI on the mast cell surface initiates a signaling cascade. This pathway involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the β and γ subunits of FcεRI by the Src family kinase Lyn. This, in turn, leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk phosphorylates downstream adaptor proteins, leading to the activation of phospholipase Cγ (PLCγ) and phosphatidylinositol 3-kinase (PI3K). These events culminate in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are essential for the fusion of granular membranes with the plasma membrane and the release of pre-formed mediators (degranulation).

FcERI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE Cross-links FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates This compound This compound This compound->IgE Inhibits Binding Lyn->FceRI Phosphorylates ITAMs PLCg PLCγ Syk->PLCg Activates PI3K PI3K Syk->PI3K Activates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization PKC_Activation PKC Activation PI3K->PKC_Activation Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation PKC_Activation->Degranulation

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from analogous peptides that mimic the FcεRI binding site on IgE provide a benchmark for expected activity.

Peptide/CompoundTargetMethodAffinity (Kd) / Potency (IC50)Reference
IgE-Trap IgESurface Plasmon Resonance (SPR)~6 µM (Kd)
Ginkgetin β-hexosaminidase releaseBMMCs6.52 µM (IC50)
Luteolin β-hexosaminidase releaseRBL-2H3 cells3.0 µM (IC50)
Diosmetin β-hexosaminidase releaseRBL-2H3 cells2.1 µM (IC50)
Ibrutinib IgE-mediated basophil degranulationBasophils30 nM (IC50)

BMMCs: Bone Marrow-Derived Mast Cells; RBL-2H3: Rat Basophilic Leukemia cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on mast cell function.

Protocol 1: In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)

This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a granular enzyme, from IgE-sensitized RBL-2H3 cells upon antigen stimulation.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 4 x 10^4 cells/well and culture overnight.

    • Sensitize the cells by incubating with anti-DNP IgE (e.g., 25 ng/mL) for 2 hours at 37°C.

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the this compound solutions to the wells and incubate for 1 hour at 37°C. Include a vehicle control (Tyrode's buffer without this compound).

  • Antigen Challenge:

    • Stimulate the cells by adding DNP-BSA (e.g., 50 ng/mL) to each well.

    • For total release control, lyse a set of unsensitized cells with Triton X-100 (0.1%).

    • For spontaneous release control, add buffer instead of antigen.

    • Incubate for 30 minutes at 37°C.

  • Measurement of β-hexosaminidase Activity:

    • Transfer the supernatant from each well to a new 96-well plate.

    • Add the substrate solution (PNAG in citrate buffer) to each well and incubate for 1 hour at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of degranulation using the following formula: % Degranulation = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100

    • Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.

RBL_2H3_Degranulation_Assay cluster_workflow RBL-2H3 Degranulation Assay Workflow A 1. Seed & Culture RBL-2H3 Cells B 2. Sensitize with Anti-DNP IgE A->B C 3. Wash to Remove Unbound IgE B->C D 4. Treat with This compound C->D E 5. Challenge with DNP-BSA Antigen D->E F 6. Measure β-hexosaminidase Release E->F G 7. Calculate % Inhibition & IC50 F->G

Caption: Workflow for the in vitro mast cell degranulation assay.

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) In Vivo Model

The PCA model is an in vivo assay to evaluate the effect of this compound on IgE-mediated mast cell degranulation in the skin.

Materials:

  • Mice (e.g., BALB/c)

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Evans blue dye

  • This compound

  • Saline solution

  • Anesthesia

  • Ear thickness gauge

Procedure:

  • Sensitization:

    • Inject a solution of anti-DNP IgE intradermally into one ear of each mouse. Inject the other ear with saline as a control.

  • This compound Administration:

    • Administer this compound to the mice through the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before antigen challenge. Administer vehicle to the control group.

  • Antigen Challenge and Visualization:

    • After a sensitization period (typically 24 hours), intravenously inject a mixture of DNP-HSA and Evans blue dye into the tail vein of the mice.

  • Assessment of Anaphylactic Reaction:

    • After a set time (e.g., 30-60 minutes), euthanize the mice.

    • Measure the ear thickness of both ears using a thickness gauge.

    • Excise the ears and extract the Evans blue dye using a solvent (e.g., formamide).

    • Quantify the amount of extravasated dye by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Compare the increase in ear thickness and the amount of extravasated dye between the this compound-treated and control groups to determine the inhibitory effect of the peptide.

PCA_Model_Workflow cluster_workflow Passive Cutaneous Anaphylaxis (PCA) Model Workflow A 1. Intradermal Injection of Anti-DNP IgE into Mouse Ear B 2. Administer this compound (Test Group) or Vehicle (Control) A->B C 3. Intravenous Injection of DNP-HSA & Evans Blue Dye B->C D 4. Measure Ear Swelling & Quantify Evans Blue Extravasation C->D E 5. Compare Treated vs. Control Groups D->E

Caption: Workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) model.

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of mast cell biology, particularly the critical interaction between IgE and its high-affinity receptor FcεRI. The provided protocols offer a framework for assessing the mast cell-stabilizing properties of this compound and other potential inhibitors. Understanding the structure-activity relationship of such peptides can provide crucial insights for the development of novel therapeutics for allergic and inflammatory diseases. The potential inactivity of certain this compound analogs further underscores its utility as a specific probe and a potential negative control in defining the molecular interactions that govern mast cell activation.

References

Application Notes and Protocols for Pentigetide Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide is a synthetic pentapeptide (Asp-Ser-Asp-Pro-Arg) that acts as a competitive inhibitor of the binding of immunoglobulin E (IgE) to its high-affinity receptor, FcεRI, on the surface of mast cells and basophils.[1][2] This interaction is a critical initiating event in the cascade of type I hypersensitivity reactions. By blocking the IgE-FcεRI interaction, this compound is designed to prevent mast cell degranulation and the subsequent release of inflammatory mediators, such as histamine, cytokines, and chemokines, which are responsible for the clinical manifestations of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[3][4][5]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's efficacy. The protocols detailed below describe in vitro and in vivo experimental models to assess the inhibitory activity of this compound on mast cell activation and allergic inflammation.

In Vitro Efficacy Testing

Inhibition of Mast Cell Degranulation

Objective: To determine the dose-dependent inhibitory effect of this compound on IgE-mediated mast cell degranulation.

Principle: Mast cell degranulation can be quantified by measuring the release of granule-associated enzymes, such as β-hexosaminidase, into the cell culture supernatant following stimulation with an IgE-antigen complex.

Experimental Protocol: β-Hexosaminidase Release Assay

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., bone marrow-derived mast cells) in appropriate media.

  • Sensitization: Sensitize the mast cells with anti-DNP IgE (e.g., 0.5 µg/mL) overnight in a 96-well plate.

  • This compound Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and pre-incubate with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin) antigen (e.g., 100 ng/mL) for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatants.

  • Enzyme Assay:

    • Add a portion of the supernatant to a new 96-well plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer.

    • Incubate for 60-90 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Total Release Control: Lyse a set of untreated, stimulated cells with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content.

  • Calculation: Express the percentage of β-hexosaminidase release relative to the total release control.

Data Presentation:

This compound (µM)β-Hexosaminidase Release (%)Standard Deviation
0 (Vehicle)100± 5.2
0.185.3± 4.1
162.7± 3.5
1035.1± 2.8
10012.4± 1.9
Inhibition of Inflammatory Mediator Release

Objective: To quantify the inhibitory effect of this compound on the release of key inflammatory mediators from mast cells.

Principle: Upon activation, mast cells release pre-synthesized mediators like histamine and newly synthesized cytokines and chemokines (e.g., TNF-α, IL-4, IL-6, IL-8, MCP-1). The levels of these mediators in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).

Experimental Protocol: Histamine and Cytokine ELISAs

  • Follow steps 1-4 of the β-Hexosaminidase Release Assay protocol to sensitize, treat, and stimulate the mast cells.

  • Supernatant Collection: Collect the cell culture supernatants after an appropriate stimulation time (e.g., 4-24 hours for cytokines).

  • Histamine ELISA:

    • Use a commercial histamine ELISA kit.

    • Follow the manufacturer's instructions to measure the histamine concentration in the supernatants.

  • Cytokine ELISA:

    • Use specific ELISA kits for each cytokine of interest (e.g., TNF-α, IL-4, IL-6).

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add the collected supernatants and a standard curve of the recombinant cytokine.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of histamine and cytokines in each sample by interpolating from the respective standard curves.

Data Presentation:

This compound (µM)Histamine Release (ng/mL)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
0 (Vehicle)52.31250.7850.2
0.144.11025.4690.8
131.5750.2510.5
1015.8380.9260.1
1005.2120.385.6
Inhibition of FcεRI Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation of key signaling molecules downstream of the FcεRI receptor.

Principle: The cross-linking of IgE-bound FcεRI initiates a signaling cascade involving the phosphorylation of several key proteins, including Syk, LAT, PLCγ, and MAP kinases (ERK, p38, JNK). Western blotting can be used to detect the levels of these phosphorylated proteins.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

  • Sensitize mast cells with anti-DNP IgE overnight.

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulate the cells with DNP-HSA for a short duration (e.g., 5-15 minutes).

  • Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Syk, anti-phospho-ERK). Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-Syk / Total Syk (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
Unstimulated0.10.1
Stimulated (Vehicle)1.01.0
Stimulated + this compound (10 µM)0.40.3
Stimulated + this compound (100 µM)0.150.1

In Vivo Efficacy Testing

Passive Cutaneous Anaphylaxis (PCA) Model

Objective: To evaluate the ability of this compound to inhibit IgE-mediated mast cell degranulation and vascular permeability in vivo.

Principle: The PCA model is a classic in vivo assay for type I hypersensitivity. Local injection of IgE sensitizes dermal mast cells. Subsequent intravenous administration of the specific antigen triggers localized mast cell degranulation, leading to increased vascular permeability, which can be visualized and quantified by the extravasation of a co-injected dye.

Experimental Protocol:

  • Sensitization: Intradermally inject mice or rats with anti-DNP IgE in one ear or a shaved area of the back. Inject a control vehicle in the contralateral site.

  • This compound Administration: After 24 hours, administer this compound intravenously or intraperitoneally at various doses.

  • Antigen Challenge: After a short interval (e.g., 30-60 minutes), intravenously inject a mixture of DNP-HSA antigen and Evans blue dye.

  • Evaluation: After 30-60 minutes, sacrifice the animals and excise the injected skin or ear tissue.

  • Dye Extravasation:

    • Visually inspect and photograph the sites of injection for blue coloration.

    • Quantify the extravasated dye by extracting it from the tissue using formamide and measuring the absorbance at 620 nm.

  • Data Analysis: Compare the amount of dye extravasation in this compound-treated animals to that in vehicle-treated controls.

Data Presentation:

This compound Dose (mg/kg)Evans Blue Extravasation (µ g/site )Standard Deviation
0 (Vehicle)25.4± 3.1
118.2± 2.5
59.7± 1.8
204.1± 0.9
Allergic Asthma Model

Objective: To assess the therapeutic potential of this compound in a murine model of allergic airway inflammation.

Principle: Animals are sensitized and subsequently challenged with an allergen (e.g., ovalbumin (OVA) or house dust mite (HDM)) to induce key features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. The efficacy of this compound is evaluated by its ability to ameliorate these pathological changes.

Experimental Protocol:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • This compound Treatment: Administer this compound (e.g., intranasally or intraperitoneally) at selected doses before each allergen challenge.

  • Allergen Challenge: Challenge the mice with aerosolized OVA for several consecutive days (e.g., days 21-23).

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the number and differential count of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

  • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

Data Presentation:

Treatment GroupAHR (Penh at 50 mg/mL MCh)BAL Eosinophils (x10^4)Mucus Score (0-4)
Naive1.20.10
OVA (Vehicle)4.525.63.5
OVA + this compound (10 mg/kg)2.812.31.8
OVA + this compound (50 mg/kg)1.55.10.5

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Antigen Antigen Antigen->IgE Binds This compound This compound This compound->IgE Blocks Binding Syk Syk Lyn->Syk Phosphorylates pSyk p-Syk LAT LAT pSyk->LAT Phosphorylates MAPK_cascade MAPK Cascade (ERK, p38, JNK) pSyk->MAPK_cascade Activates pLAT p-LAT PLCG PLCγ pLAT->PLCG Recruits & Activates pPLCG p-PLCγ IP3 IP3 pPLCG->IP3 DAG DAG pPLCG->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_release->Degranulation pPKC p-PKC pPKC->MAPK_cascade Activates NFkB NF-κB pPKC->NFkB Activates pMAPK p-MAPK Cytokine_synthesis Cytokine Synthesis (TNF-α, IL-4, IL-6) pMAPK->Cytokine_synthesis pNFkB p-NF-κB pNFkB->Cytokine_synthesis

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A1 Mast Cell Culture (e.g., RBL-2H3) A2 IgE Sensitization A1->A2 A3 This compound Pre-treatment (Dose-response) A2->A3 A4 Antigen Stimulation A3->A4 B1 Degranulation Assay (β-Hexosaminidase) A4->B1 B2 Mediator Release Assay (Histamine, Cytokine ELISAs) A4->B2 B3 Signaling Pathway Analysis (Western Blot for p-Syk, p-ERK) A4->B3 C1 Animal Model (e.g., Mouse) C2 Allergen Sensitization C1->C2 C3 This compound Administration C2->C3 C4 Allergen Challenge C3->C4 D1 Passive Cutaneous Anaphylaxis (PCA) C4->D1 D2 Allergic Asthma Model C4->D2 D3 Assessment of Airway Hyperresponsiveness D2->D3 D4 BAL Fluid Analysis (Cell Counts, Cytokines) D2->D4 D5 Lung Histology D2->D5

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols for Pentigetide in Histamine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide is a synthetic peptide designed to act as an antagonist of the IgE receptor, offering a potential therapeutic avenue for IgE-mediated allergic diseases. By mimicking the binding site of IgE to its high-affinity receptor (FcεRI) on mast cells and basophils, this compound can competitively inhibit the binding of IgE, thereby preventing the initial step in the allergic cascade. This application note provides detailed protocols for utilizing histamine release assays to evaluate the inhibitory activity of this compound on IgE-mediated mast cell degranulation. The protocols described herein are applicable to common mast cell models, including the rat basophilic leukemia cell line (RBL-2H3) and the human mast cell line (LAD2).

Principle of the Assay

The histamine release assay is a fundamental tool for studying the mechanisms of allergic reactions and for screening potential anti-allergic compounds. The assay involves the following key steps:

  • Sensitization: Mast cells or basophils, which express FcεRI receptors, are incubated with IgE antibodies specific to a particular antigen. The IgE binds to the FcεRI receptors on the cell surface.

  • Inhibition (optional): To test the efficacy of an inhibitor like this compound, the sensitized cells are pre-incubated with the compound.

  • Challenge: The sensitized cells are then challenged with the specific antigen (or an anti-IgE antibody) that cross-links the IgE molecules bound to the FcεRI receptors.

  • Degranulation and Histamine Release: The cross-linking of IgE receptors triggers a signaling cascade within the cell, leading to the degranulation and release of inflammatory mediators, including histamine.

  • Quantification: The amount of histamine released into the cell supernatant is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).

The inhibitory effect of this compound is determined by comparing the amount of histamine released in the presence of the peptide to the amount released in its absence.

Signaling Pathway of IgE-Mediated Histamine Release and Inhibition by this compound

The following diagram illustrates the signaling pathway of IgE-mediated mast cell degranulation and the point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Receptor Signaling_Cascade Signaling Cascade (Syk, LAT, PLCγ) FceRI->Signaling_Cascade Activates IgE IgE IgE->FceRI Binds to Antigen Antigen Antigen->IgE Cross-links This compound This compound This compound->IgE Binds to IgE, prevents receptor binding Ca_Influx Calcium Influx (Ca²⁺) Signaling_Cascade->Ca_Influx Leads to Degranulation Degranulation Ca_Influx->Degranulation Triggers Histamine_Release Histamine Release Degranulation->Histamine_Release Results in

Caption: IgE-mediated degranulation pathway and this compound's inhibitory action.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the peptide that inhibits histamine release by 50%. The following tables present representative data for peptide inhibitors of IgE-mediated histamine release.

Note: Specific IC50 values for this compound are not publicly available. The data in Table 1 is for a peptide analog, [Ala12]MCD, which also acts as an IgE antagonist, and is provided for illustrative purposes.[1] Table 2 includes IC50 values for other known inhibitors of histamine release for comparison.[2][3]

Table 1: Inhibitory Activity of a Peptide Analog of this compound on IgE Binding

CompoundTargetAssay SystemIC50 (nM)
[Ala12]MCD PeptideIgE Binding to FcεRIRBL cells with fluorescent IgE40

Table 2: Comparative Inhibitory Activity of Various Compounds on Histamine Release

CompoundMechanism of ActionCell TypeIC50 (µM)
IbrutinibBTK InhibitorHuman Basophils0.003 - 0.03
AzelastineH1-receptor antagonistRat Peritoneal Mast Cells4.8
KetotifenH1-receptor antagonistRat Peritoneal Mast Cells112.2
DiphenhydramineH1-receptor antagonistRat Peritoneal Mast Cells133

Experimental Protocols

Protocol 1: Inhibition of Histamine Release from RBL-2H3 Cells

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation.[4]

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)

  • Monoclonal anti-DNP IgE

  • DNP-BSA (Dinitrophenylated bovine serum albumin)

  • This compound (and other inhibitors as controls)

  • Siraganian buffer (or other suitable physiological buffer)

  • Triton X-100 (for total histamine release)

  • Histamine ELISA kit

  • 24-well cell culture plates

  • Microplate reader

Experimental Workflow:

G A 1. Seed RBL-2H3 cells in a 24-well plate and culture overnight B 2. Sensitize cells with anti-DNP IgE (e.g., 0.45 µg/mL) for 24 hours A->B C 3. Wash cells twice with Siraganian buffer B->C D 4. Pre-incubate with varying concentrations of this compound for 1 hour C->D E 5. Challenge with DNP-BSA (e.g., 200 ng/mL) for 2 hours D->E F 6. Collect supernatant for histamine measurement E->F G 7. Lyse remaining cells with Triton X-100 for total histamine measurement E->G H 8. Quantify histamine using ELISA F->H G->H I 9. Calculate % histamine release and % inhibition to determine IC50 H->I

Caption: Workflow for RBL-2H3 histamine release inhibition assay.

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/mL and culture overnight at 37°C in a 5% CO2 incubator.[4]

  • Sensitization: The next day, sensitize the cells by adding monoclonal anti-DNP IgE to a final concentration of 0.45 µg/mL and incubate for 24 hours.

  • Washing: After sensitization, gently wash the cells twice with pre-warmed Siraganian buffer to remove unbound IgE.

  • Inhibitor Pre-incubation: Add 160 µL of Siraganian buffer containing various concentrations of this compound (or other inhibitors) to the wells. Incubate for 1 hour at 37°C. Include a vehicle control (buffer only).

  • Antigen Challenge: Induce degranulation by adding 40 µL of DNP-BSA (final concentration 200 ng/mL) to the wells. Incubate for 2 hours at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for histamine quantification.

  • Total Histamine: To determine the total histamine content, lyse the cells in the remaining wells with 200 µL of 0.1% Triton X-100.

  • Histamine Quantification: Measure the histamine concentration in the supernatants and cell lysates using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = (Histamine in supernatant / Total Histamine) x 100

    • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (% Histamine Release with Inhibitor / % Histamine Release without Inhibitor)] x 100

    • Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Inhibition of Histamine Release from LAD2 Human Mast Cells

The LAD2 cell line is a human mast cell line that provides a relevant model for studying human mast cell biology.

Materials:

  • LAD2 cells

  • Complete StemPro-34 medium supplemented with recombinant human Stem Cell Factor (rhSCF)

  • Human IgE

  • Anti-human IgE antibody

  • This compound

  • HEPES-buffered Tyrode's solution

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture LAD2 cells in complete StemPro-34 medium supplemented with 100 ng/mL rhSCF.

  • Sensitization: Sensitize LAD2 cells with human IgE (e.g., 100 ng/mL) overnight in the culture medium.

  • Washing: Wash the sensitized cells three times with warm HEPES-buffered Tyrode's solution to remove excess IgE.

  • Inhibitor Pre-incubation: Resuspend the cells in HEPES buffer and aliquot into a 96-well plate (5,000–10,000 cells/well). Add this compound at various concentrations and pre-incubate for 1 hour at 37°C.

  • Challenge: Stimulate the cells with an optimal concentration of anti-human IgE antibody (e.g., 0.5 µg/mL) for 30 minutes at 37°C.

  • Sample Collection and Analysis: Stop the reaction by placing the plate on ice and centrifuging. Collect the supernatants and measure histamine content as described in Protocol 1.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the inhibitory potential of this compound on IgE-mediated histamine release from mast cells. By utilizing these in vitro assays, researchers can effectively characterize the pharmacological properties of this compound and other potential anti-allergic compounds, contributing to the development of novel therapies for allergic diseases. The provided diagrams and data tables serve as a comprehensive guide for experimental design and data interpretation in this critical area of research.

References

Techniques for Measuring Pentigetide Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, also known as epidermal pentapeptide, is a biologically active peptide that plays a role in regulating epidermal homeostasis. The primary bioactivities of this compound and its analogs are the inhibition of keratinocyte proliferation and the enhancement of terminal differentiation.[1][2][3] These properties make it a molecule of interest for dermatological research and potential therapeutic applications. This document provides detailed application notes and protocols for measuring the bioactivity of this compound in a laboratory setting.

Key Bioactivities and Measurement Techniques

The two primary bioactivities of this compound that can be quantitatively assessed are:

  • Inhibition of Keratinocyte Proliferation: this compound has been shown to decrease the rate of keratinocyte cell division.[1][2] This can be measured using various cell proliferation assays, with the MTT assay being a common and reliable method.

  • Enhancement of Keratinocyte Differentiation: this compound promotes the maturation of keratinocytes into their terminal, differentiated state. This can be quantified by measuring the expression of differentiation-specific protein markers, such as involucrin.

Application Note 1: Keratinocyte Proliferation Assay

Principle

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the anti-proliferative effect of this compound on human keratinocytes. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, proliferating cells and can be quantified spectrophotometrically.

Experimental Workflow

Keratinocyte Proliferation Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture Culture Human Keratinocytes cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_peptide Add varying concentrations of this compound cell_seeding->add_peptide incubation Incubate for 48-72 hours add_peptide->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Experimental workflow for the keratinocyte proliferation assay.

Protocol: MTT Assay for Keratinocyte Proliferation

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells)

  • Keratinocyte growth medium (e.g., KGM-Gold™)

  • This compound (lyophilized)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture human keratinocytes to 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh keratinocyte growth medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the this compound stock solution in keratinocyte growth medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control.

Data Presentation
This compound ConcentrationCell Line/TypeIncubation Time% Proliferation InhibitionReference
10⁻¹⁰ MPrimary mouse epidermal cellsNot specified27-38% (in low Ca²⁺ medium)
10⁻⁸ MPrimary mouse epidermal cellsNot specified44% (in high Ca²⁺ medium)
10⁻⁸ MPrimary mouse epidermal cellsNot specified27-38% (in low Ca²⁺ medium)
10⁻⁶ MTransformed mouse epidermal cells (308 cells)Not specified46%
150 µg/mLTransformed mouse epidermal cells (308 cells)14 days (repeated treatments)30-40% reduction in cell number

Application Note 2: Keratinocyte Differentiation Assay

Principle

This protocol describes a method to assess the effect of this compound on keratinocyte differentiation by measuring the expression of the protein involucrin, an early marker of terminal differentiation. Increased involucrin expression indicates a shift towards a more differentiated state. This can be quantified using immunofluorescence microscopy or Western blotting.

Experimental Workflow

Keratinocyte Differentiation Assay Workflow cluster_prep Cell Culture & Treatment cluster_analysis Involucrin Analysis culture_cells Culture keratinocytes to confluency induce_diff Induce differentiation (e.g., high calcium) culture_cells->induce_diff treat_peptide Treat with this compound induce_diff->treat_peptide cell_lysis Cell Lysis treat_peptide->cell_lysis immunofluorescence Immunofluorescence treat_peptide->immunofluorescence protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot

Workflow for assessing keratinocyte differentiation.

Protocol: Immunodetection of Involucrin

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound

  • High-calcium differentiation medium

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • Primary antibody: anti-Involucrin

  • Secondary antibody (HRP-conjugated for Western blot, fluorescently-labeled for immunofluorescence)

  • SDS-PAGE and Western blotting equipment

  • Fluorescence microscope

Procedure (Western Blotting):

  • Cell Culture and Treatment:

    • Culture keratinocytes in appropriate plates until they reach confluency.

    • Switch to a high-calcium medium to induce differentiation.

    • Treat the cells with the desired concentrations of this compound for 48-72 hours.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the total protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-involucrin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Procedure (Immunofluorescence):

  • Cell Culture and Treatment:

    • Grow keratinocytes on coverslips in a multi-well plate.

    • Induce differentiation and treat with this compound as described above.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer.

    • Incubate with the primary anti-involucrin antibody.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the fluorescence intensity of involucrin staining per cell or the percentage of involucrin-positive cells.

Data Presentation
This compound TreatmentCell Line/TypeOutcome% Increase in Differentiation MarkerReference
Repeated treatments over 24hPrimary mouse epidermal cellsIncreased cornified envelopesNot specified
Repeated treatments over 24hTransformed mouse epidermal cells (308 cells)Increased cornified envelopesNot specified
150 µg/mL (repeated treatments)Non-transformed rat tongue squamous epithelial cells (RT10 cells)Increased cornified envelopes85%

Signaling Pathway of this compound

The precise intracellular signaling pathway activated by this compound to inhibit proliferation and promote differentiation in keratinocytes is not yet fully elucidated in the available scientific literature. However, it is known to be an external regulator of these fundamental cellular processes. Keratinocyte proliferation and differentiation are complex events controlled by a network of signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Transforming Growth Factor-beta (TGF-β) pathway. This compound likely modulates one or more of these key pathways to exert its biological effects.

Keratinocyte Regulation cluster_inputs External Signals cluster_pathways Intracellular Signaling Pathways cluster_outputs Cellular Responses This compound This compound proliferation Proliferation This compound->proliferation Inhibits differentiation Differentiation This compound->differentiation Promotes growth_factors Growth Factors (e.g., EGF) mapk_erk MAPK/ERK Pathway growth_factors->mapk_erk Promotes pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt Promotes tgf_beta TGF-β tgf_beta_smad TGF-β/Smad Pathway tgf_beta->tgf_beta_smad Inhibits tgf_beta->tgf_beta_smad Promotes mapk_erk->proliferation Promotes mapk_erk->differentiation Regulates pi3k_akt->proliferation Promotes pi3k_akt->differentiation Regulates tgf_beta_smad->proliferation Inhibits tgf_beta_smad->differentiation Promotes

Regulation of keratinocyte fate by external signals.

Conclusion

The bioactivity of this compound can be reliably measured by assessing its effects on keratinocyte proliferation and differentiation. The protocols provided herein offer standardized methods for these evaluations. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects on epidermal homeostasis.

References

Troubleshooting & Optimization

Optimizing Pentigetide Concentration for Cell Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pentigetide concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. Its primary mechanism of action is believed to be the inhibition of Immunoglobulin E (IgE)-mediated allergic responses. It likely functions by interfering with the IgE signaling pathway in mast cells, thereby preventing or reducing the release of inflammatory mediators such as histamine and cytokines.

Q2: Which cell line is most appropriate for studying the effects of this compound?

A2: The rat basophilic leukemia cell line, RBL-2H3, is a widely used and appropriate model for studying IgE-mediated mast cell degranulation.[1][2] These cells express the high-affinity IgE receptor (FcεRI) and can be sensitized with IgE, followed by stimulation with an antigen to induce degranulation.[1]

Q3: What is a typical starting concentration range for this compound in cell assays?

A3: Based on studies of similar immunosuppressive peptides, a starting concentration range of 50 to 800 µg/mL can be used for initial experiments with this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

Q4: How can I assess the inhibitory effect of this compound on mast cell activation?

A4: The inhibitory effect of this compound can be quantified by measuring the release of mediators from activated mast cells. Common assays include:

  • β-Hexosaminidase Release Assay: This colorimetric assay measures the activity of β-hexosaminidase, an enzyme co-released with histamine during degranulation.

  • Histamine Release Assay: This assay directly measures the amount of histamine released into the cell culture supernatant, often using an ELISA-based method.

  • Cytokine Release Assays (ELISA): The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), in the cell supernatant can be quantified using specific ELISA kits.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.

Issue Possible Cause Recommended Solution
High background signal in degranulation assays Spontaneous degranulation of mast cells.Ensure gentle handling of cells during seeding and washing steps. Optimize cell density to avoid overgrowth. Check for and address any potential cell culture contamination.
Reagent contamination or degradation.Use fresh, high-quality reagents and sterile techniques. Ensure proper storage of all buffers and solutions.
Low or no inhibitory effect of this compound Sub-optimal this compound concentration.Perform a dose-response experiment with a wider range of this compound concentrations.
Insufficient incubation time.Optimize the pre-incubation time of this compound with the cells before adding the stimulus. A typical pre-incubation time is 30 minutes.
Issues with this compound solubility or stability.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., sterile water or PBS) and store them at the recommended temperature. If solubility is an issue, consider using a small amount of a compatible organic solvent like DMSO for the stock solution, with a final concentration that is non-toxic to the cells.
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
Pipetting errors.Be meticulous with pipetting volumes of this compound, stimulus, and assay reagents. Use a multichannel pipette for adding common reagents to reduce variability.
Edge effects in the microplate.Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Cell toxicity observed at higher this compound concentrations This compound-induced cytotoxicity.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound. Choose a concentration range for your functional assays that is well below the toxic level.

Experimental Protocols

I. RBL-2H3 Cell Culture and Sensitization
  • Cell Culture: Culture RBL-2H3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RBL-2H3 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with 0.2 µg/mL of anti-DNP-IgE overnight.

II. β-Hexosaminidase Release Assay
  • Washing: After sensitization, wash the cells three times with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 50, 100, 200, 400, 800 µg/mL) in Tyrode's buffer for 30 minutes at 37°C.

  • Stimulation: Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin) to a final concentration of 100 ng/mL and incubate for 30 minutes at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well.

  • Enzymatic Reaction: Add 100 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (3.5 mg/mL in citrate buffer) to the collected supernatant in a new 96-well plate and incubate for 90 minutes at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 0.4 M glycine solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Total Release Control: To determine the total β-hexosaminidase content, lyse the cells in a control well with 0.1% Triton X-100 and perform the enzymatic reaction on the lysate.

  • Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release control.

III. Cytokine (TNF-α and IL-4) Release Assay (ELISA)
  • Cell Treatment: Follow the same steps for cell seeding, sensitization, this compound treatment, and stimulation as described in the β-Hexosaminidase Release Assay.

  • Supernatant Collection: After a 6-hour incubation with the stimulus, centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-4 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

IgE_Signaling_Pathway cluster_cell Mast Cell cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT MAPK MAPK Pathway Syk->MAPK PLCg PLCγ LAT->PLCg PKC PKC PLCg->PKC Ca_Influx Ca²⁺ Influx PLCg->Ca_Influx NFkB NF-κB Pathway PKC->NFkB Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_Influx->Degranulation Cytokine_Production Cytokine Production (TNF-α, IL-4) MAPK->Cytokine_Production NFkB->Cytokine_Production This compound This compound This compound->FceRI Inhibits

Caption: IgE Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis A Seed RBL-2H3 Cells B Sensitize with Anti-DNP-IgE A->B C Wash Cells B->C D Pre-incubate with this compound C->D E Stimulate with DNP-HSA D->E F Collect Supernatant E->F G1 β-Hexosaminidase Assay F->G1 G2 Cytokine ELISA F->G2 H Measure Absorbance/Concentration G1->H G2->H I Calculate Inhibition H->I

Caption: General experimental workflow for assessing this compound's inhibitory effects.

Troubleshooting_Logic Start Problem Encountered Q1 High Background Signal? Start->Q1 A1 Check Cell Handling & Reagent Quality Q1->A1 Yes Q2 No/Low Inhibition? Q1->Q2 No End Problem Resolved A1->End A2 Optimize Concentration & Incubation Time Q2->A2 Yes Q3 High Variability? Q2->Q3 No A2->End A3 Refine Pipetting & Seeding Technique Q3->A3 Yes Q4 Cell Toxicity? Q3->Q4 No A3->End A4 Perform Viability Assay & Adjust Concentration Q4->A4 Yes Q4->End No A4->End

Caption: A logical troubleshooting workflow for common experimental issues.

References

Pentigetide Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pentigetide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg[1]. Its structure contains both acidic (Aspartic Acid) and basic (Arginine) residues, making its solubility highly dependent on the pH of the solution. Peptides with a balanced composition of charged amino acids are generally more soluble in aqueous solutions, but insolubility can still occur due to factors like concentration, temperature, and the specific buffer system used[2].

Q2: My lyophilized this compound powder won't dissolve in water. What should I do first?

If this compound does not readily dissolve in sterile water, do not assume it is insoluble. The issue often lies with the pH of the solution. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero[2][3]. The first step is to try dissolving the peptide in a slightly acidic or basic aqueous solution. Given this compound's amino acid composition, adjusting the pH away from its pI will increase its net charge and enhance solubility.

Q3: How do I determine the optimal pH for dissolving this compound?

The optimal pH for dissolving a peptide is typically at least 2 units above or below its isoelectric point (pI). While the exact pI of this compound requires experimental determination or more complex calculation, its composition (two acidic, one basic residue) suggests a pI in the acidic to neutral range. Therefore, testing solubility in buffers with different pH values is recommended. A good starting point would be a slightly basic buffer (e.g., 0.1M ammonium bicarbonate, pH ~7.5-8.0) or a slightly acidic buffer (e.g., 10% acetic acid). Always test with a small amount of the peptide first.

Q4: Can I use organic solvents to dissolve this compound?

Yes, if pH adjustment is insufficient or not suitable for your downstream applications, organic co-solvents can be used. For hydrophobic peptides, solvents like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are effective. Start by dissolving the peptide in a minimal amount of the organic solvent, and then slowly add the aqueous buffer to the desired concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

Q5: I see particulates in my this compound solution after dissolving it. What should I do?

The presence of particulates indicates that the peptide has not fully dissolved and may be suspended or aggregated. Gentle sonication can help break up these particles and enhance solubilization. If particulates remain after sonication, centrifugation is recommended to pellet the undissolved material, allowing you to use the clear supernatant. This prevents inaccurate concentration measurements and potential interference in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound insolubility.

Initial Solubility Testing

If you are unsure of the best solvent, perform a small-scale solubility test first.

Solvent/Condition Test Volume Procedure Expected Outcome
Deionized Water100 µLAdd to a small, known amount of lyophilized this compound. Vortex gently.If soluble, proceed. If not, move to the next step.
10% Acetic Acid100 µLIf insoluble in water, add this acidic solution. Vortex gently.The basic Arg residue will be protonated, likely increasing solubility.
0.1M NH4HCO3100 µLIf insoluble in water/acid, try this basic solution. Vortex gently.The acidic Asp residues will be deprotonated, likely increasing solubility.
DMSO50 µLIf aqueous solutions fail, dissolve in DMSO first, then dilute with buffer.Should dissolve most peptides, but check compatibility with your assay.
Step-by-Step Troubleshooting Workflow

If initial attempts fail, follow this logical progression to identify an appropriate solvent system.

G start Start: Lyophilized This compound water Attempt to dissolve in Sterile Deionized Water start->water check_water Is it completely dissolved? water->check_water acid Try 10% Acetic Acid or similar acidic buffer check_water->acid No success Success: this compound is dissolved check_water->success Yes check_acid Is it completely dissolved? acid->check_acid base Try 0.1M Ammonium Bicarbonate or similar basic buffer check_acid->base No check_acid->success Yes check_base Is it completely dissolved? base->check_base organic Dissolve in minimal DMSO, then slowly add aqueous buffer check_base->organic No check_base->success Yes check_organic Is it completely dissolved? organic->check_organic sonicate Apply gentle sonication (5-10 minutes) check_organic->sonicate No, but suspended check_organic->success Yes centrifuge Centrifuge to pellet insoluble material. Use supernatant. sonicate->centrifuge centrifuge->success fail Insoluble: Consider peptide modification or alternative formulation centrifuge->fail

Figure 1. Step-by-step workflow for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol details the standard procedure for reconstituting a peptide.

  • Preparation : Bring the vial of lyophilized this compound and the chosen solvent (e.g., sterile water, buffer, or organic solvent) to room temperature.

  • Solvent Addition : Using a sterile pipette, add the calculated volume of solvent to the vial. Aim the stream of liquid down the side of the vial to avoid foaming or disturbing the powder excessively.

  • Dissolution : Gently swirl or vortex the vial to mix the contents. Avoid vigorous shaking, as this can cause aggregation. Allow the solution to sit for a few minutes to ensure complete dissolution.

  • Visual Inspection : Visually inspect the solution for clarity. A completely dissolved peptide solution should be clear and free of any visible particles.

  • Storage : Once reconstituted, store the peptide solution according to the manufacturer's instructions, typically at -20°C or -80°C to prevent degradation.

Protocol 2: Solubility Testing in Various Solvents

This protocol allows for the systematic evaluation of this compound solubility in different solvent systems.

  • Aliquot Peptide : Prepare several small, pre-weighed aliquots of lyophilized this compound (e.g., 1 mg each) in separate microcentrifuge tubes.

  • Prepare Solvents : Prepare a panel of test solvents. A recommended starting panel is presented in the table below.

  • Test Solubility : To each peptide aliquot, add a small, precise volume (e.g., 100 µL) of a test solvent. Vortex gently for 30 seconds.

  • Observe and Record : Observe each tube for dissolution. Record the results as "Soluble," "Partially Soluble," or "Insoluble."

  • Optimize : For solvents that show partial solubility, gentle warming (to <40°C) or sonication can be attempted to improve dissolution.

Solvent System pH Type Solubility at 10 mg/mL (Hypothetical)
Deionized Water~7.0AqueousPartially Soluble
Phosphate-Buffered Saline (PBS)7.4Aqueous BufferPartially Soluble
10% (v/v) Acetic Acid in Water~2.4Acidic AqueousSoluble
0.1M Ammonium Bicarbonate7.8Basic AqueousSoluble
100% DMSON/AOrganicSoluble
50% Acetonitrile / 50% WaterN/AOrganic/AqueousSoluble

Hypothetical Signaling Pathway for this compound

While the specific mechanism of action for this compound is not detailed in the provided search results, many peptides exert their effects by binding to cell surface receptors and initiating an intracellular signaling cascade. Below is a hypothetical pathway illustrating this common mechanism.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space cluster_3 Nucleus This compound This compound Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulation Cell_Response Cellular Response Gene_Expression->Cell_Response

Figure 2. Hypothetical signaling pathway initiated by this compound binding.

References

Technical Support Center: Improving Pentigetide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Pentigetide, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR)[1]. Understanding this sequence is the first step in predicting its stability, as certain amino acid linkages are more prone to degradation than others.

Q2: What are the primary degradation pathways for this compound in solution?

Given its amino acid sequence, this compound is susceptible to several chemical degradation pathways:

  • Hydrolysis and Isoaspartate Formation: The presence of two aspartic acid (Asp) residues, particularly in the Asp-Ser and Asp-Pro sequences, makes this compound highly susceptible to hydrolysis. This process can lead to the formation of a cyclic imide intermediate, which then hydrolyzes to form a mixture of the native aspartyl peptide and a more stable, but potentially inactive, isoaspartyl (isoAsp) peptide[2]. The formation of isoaspartate is a common degradation pathway for peptides containing Asp residues[3].

  • Peptide Bond Cleavage: The Asp-Pro bond is known to be particularly labile and can be cleaved, especially under acidic conditions. This results in the fragmentation of the peptide chain.

  • Oxidation: While less prominent than hydrolysis for this sequence, the serine (Ser) residue could potentially undergo oxidation under certain conditions.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a common indicator of peptide instability. If this compound degrades in your experimental solutions, the concentration of the active peptide will decrease over time, leading to variability in your assays. It is crucial to handle and store this compound solutions correctly to minimize degradation.

Q4: How can I improve the stability of my this compound solutions?

Several strategies can be employed to enhance the stability of this compound in solution:

  • pH Optimization: The rate of hydrolysis and isoaspartate formation is highly pH-dependent. Generally, acidic conditions (pH below 4) can accelerate the cleavage of the Asp-Pro bond. Conversely, neutral to alkaline conditions can promote isoaspartate formation. Therefore, careful optimization of the solution pH is critical. It is recommended to perform a pH-rate profile study to identify the pH of maximum stability for your specific application.

  • Use of Buffers: Employing a suitable buffer system is essential to maintain the optimal pH. Common buffers used in peptide formulations include acetate, citrate, phosphate, and histidine. The choice of buffer can also influence stability, so it is advisable to screen several options.

  • Addition of Excipients: Various excipients can help stabilize peptides in solution:

    • Amino Acids: Certain amino acids, such as histidine, glycine, and arginine, can act as stabilizers.

    • Polyols and Sugars: Mannitol, sorbitol, sucrose, and trehalose are often used as cryoprotectants and lyoprotectants for freeze-dried formulations and can also improve stability in solution.

    • Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 can prevent aggregation and surface adsorption.

  • Temperature Control: Storing this compound solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) will significantly slow down degradation rates. Avoid repeated freeze-thaw cycles by aliquoting the solution before freezing.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) this compound is the most effective method to prevent degradation in the solid state.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of peptide concentration over time Chemical degradation (hydrolysis, cleavage).Optimize solution pH. Store at a lower temperature. Consider adding stabilizing excipients. For long-term storage, lyophilize the peptide.
Appearance of new peaks in HPLC chromatogram Formation of degradation products (e.g., isoaspartate isomers, peptide fragments).Use a stability-indicating HPLC method to identify and quantify degradation products. Perform forced degradation studies to understand the degradation profile.
Reduced biological activity Formation of inactive isomers (isoaspartate) or peptide fragments.Confirm the identity of the degradation products using mass spectrometry. Correlate the loss of activity with the formation of specific degradants.
Precipitation or aggregation Physical instability.Optimize pH and ionic strength. Consider adding surfactants or other anti-aggregation agents.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate the intact this compound from its potential degradation products, allowing for accurate quantification of its stability.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation (Optional but Recommended):

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

  • HPLC Analysis:

    • Column: C18

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 20 µL

  • Data Analysis: Analyze the chromatograms of the unstressed and stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: Quantification of Isoaspartate Formation

This protocol utilizes a commercially available kit for the enzymatic detection of isoaspartate residues.

Materials:

  • This compound sample (from stability study)

  • ISOQUANT® Isoaspartate Detection Kit (or similar)

  • HPLC system

Procedure:

  • Follow the manufacturer's instructions for the ISOQUANT® kit. The general principle involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the isoaspartic acid residue by the enzyme Protein Isoaspartyl Methyltransferase (PIMT).

  • The reaction produces S-adenosyl-L-homocysteine (SAH), which can be quantified by RP-HPLC.

  • The amount of SAH produced is directly proportional to the amount of isoaspartate in the sample.

  • A standard curve is generated using the provided isoaspartate standard to quantify the level of this degradation product in the this compound samples.

Visualizations

Pentigetide_Degradation_Pathway This compound This compound (Asp-Ser-Asp-Pro-Arg) CyclicImide Cyclic Imide Intermediate This compound->CyclicImide Intramolecular Nucleophilic Attack (at Asp residues) Cleavage Peptide Fragments (e.g., Asp-Ser-Asp + Pro-Arg) This compound->Cleavage Acid-catalyzed Hydrolysis (at Asp-Pro bond) CyclicImide->this compound Hydrolysis (minor pathway) IsoAspartate Isoaspartyl-Pentigetide (isoAsp-Ser-Asp-Pro-Arg) CyclicImide->IsoAspartate Hydrolysis (major pathway)

Caption: Predicted degradation pathways of this compound in solution.

Experimental_Workflow_Stability_Study cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation Pentigetide_Sol Prepare this compound Solution (various pH, excipients) Incubation Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) Pentigetide_Sol->Incubation Timepoints Sample at various time points (t=0, 1, 2, 4 weeks) Incubation->Timepoints HPLC RP-HPLC Analysis (Quantify parent peptide) Timepoints->HPLC MS LC-MS Analysis (Identify degradation products) Timepoints->MS IsoAsp Isoaspartate Quantification Timepoints->IsoAsp Data_Analysis Determine degradation kinetics and identify optimal conditions HPLC->Data_Analysis MS->Data_Analysis IsoAsp->Data_Analysis

Caption: General workflow for a this compound stability study.

References

Why is Pentigetide not inhibiting IgE in my system?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentigetide, a peptide designed to inhibit Immunoglobulin E (IgE).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic pentapeptide designed to function as an IgE antagonist. Its proposed mechanism involves mimicking the binding site of the high-affinity IgE receptor, FcεRI.[1] By binding directly to free IgE in serum or experimental buffer, this compound prevents the IgE antibody from attaching to FcεRI receptors on the surface of mast cells and basophils.[1][2] This inhibition of the IgE-FcεRI interaction is critical, as it is the initial step in the allergic cascade that leads to mast cell degranulation and the release of inflammatory mediators like histamine.[2][3]

Q2: I am not observing any inhibition of IgE activity in my experiment. What are the possible reasons?

A2: Several factors could contribute to a lack of observed efficacy for this compound in your experimental setup. These can be broadly categorized into issues with the peptide itself, the experimental protocol, or the assay system. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Q3: How should I properly store and handle my this compound stock?

A3: Proper storage and handling are critical for maintaining the stability and activity of peptide reagents like this compound.

Storage Recommendations:

  • Lyophilized Powder: For long-term storage, this compound in its powdered form should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.

  • Reconstituted Solution: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. For short-term storage (a few weeks to months), refrigeration at 2-8°C may be acceptable, but consult the manufacturer's specific guidelines.

  • Shipping: this compound is often shipped at room temperature for short durations (less than 2 weeks) without compromising its integrity.

Handling Precautions:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Use sterile, high-purity solvents (e.g., sterile distilled water, DMSO, or a buffer recommended by the manufacturer) for reconstitution.

  • Avoid inhalation of the powder and contact with skin and eyes.

Q4: At what concentration should I use this compound in my assay?

Troubleshooting Guide: Why is this compound Not Inhibiting IgE?

This guide addresses common issues that may lead to a lack of inhibitory effect from this compound in your experiments.

Potential Problem Possible Causes Recommended Solutions
Peptide Integrity and Activity Degradation: Improper storage (e.g., prolonged storage at room temperature, exposure to moisture or light) can lead to the chemical breakdown of the peptide.1. Verify the storage conditions of your this compound stock against the manufacturer's recommendations. 2. If degradation is suspected, obtain a new vial of the peptide. 3. Perform stability studies under your experimental conditions if you suspect degradation is occurring during the assay.
Aggregation: Hydrophobic peptides can self-associate and form aggregates in aqueous solutions, reducing the concentration of active, monomeric peptide available to bind to IgE.1. Visually inspect the reconstituted peptide solution for any cloudiness or precipitate. 2. Consider using a different solubilization buffer; for example, a slightly acidic buffer for a basic peptide. 3. Incorporate chaotropic agents like guanidinium hydrochloride or urea in the buffer, if compatible with your assay. 4. Brief sonication can sometimes help to break up aggregates.
Experimental Protocol Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the IgE-FcεRI interaction.1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nM to high µM) to determine its IC50 in your assay system.
Inappropriate Incubation Times: The pre-incubation time of this compound with IgE may be insufficient for binding to occur before the addition to cells or coated plates.1. Increase the pre-incubation time of this compound with IgE. 2. Optimize incubation times at each step of your assay.
Assay Buffer Composition: Components in your assay buffer could be interfering with the peptide's activity or stability.1. Review the composition of all buffers used. Ensure the pH is optimal for peptide stability and binding. 2. If using serum-containing media, be aware that proteases in the serum could degrade the peptide.
Assay System and Reagents High IgE Concentration: If the concentration of IgE in your assay is too high, it may saturate the system, requiring a much higher concentration of this compound to see an inhibitory effect.1. Titrate the concentration of IgE in your assay to find a concentration that gives a robust signal without being in vast excess.
Low Affinity of this compound: The binding affinity of this compound for the specific IgE clone or polyclonal IgE in your system may be too low to effectively compete with the very high affinity of the IgE-FcεRI interaction.1. If possible, try to find data on the binding affinity of this compound for your specific IgE source. 2. Consider that for effective inhibition, the affinity of the inhibitor should be comparable to or higher than the affinity of the natural interaction it is blocking.
Cell Line Issues (for cell-based assays): The RBL-2H3 cells may not be responding optimally to IgE-mediated activation for reasons unrelated to this compound.1. Ensure the cells are healthy and in the logarithmic growth phase. 2. Check for consistent expression of FcεRI on your RBL-2H3 cells. 3. Include appropriate positive controls (e.g., a known inhibitor of mast cell degranulation) and negative controls in your experiment.
ELISA Plate Issues (for ELISA): The type of ELISA plate or the coating efficiency of IgE could be affecting the assay.1. Use high-binding ELISA plates to ensure adequate coating of IgE. 2. Optimize the coating concentration of IgE and the blocking buffer to minimize non-specific binding.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound-IgE Binding

This protocol is designed to assess the ability of this compound to inhibit the binding of IgE to a plate-bound anti-IgE antibody.

  • Plate Coating:

    • Dilute a capture anti-human IgE antibody to a recommended concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the antibody solution to each well of a high-binding 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Inhibition:

    • Prepare serial dilutions of this compound in your assay buffer.

    • In a separate plate or tubes, pre-incubate a constant concentration of biotinylated human IgE with the various concentrations of this compound for at least 1 hour at room temperature.

    • Wash the coated and blocked ELISA plate 3 times with wash buffer.

    • Transfer 100 µL of the this compound-IgE mixtures to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Substrate Addition and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark until sufficient color development (typically 10-20 minutes).

    • Add 50-100 µL of stop solution (e.g., 1M H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Seeding:

    • Plate RBL-2H3 cells in a 24-well or 96-well tissue culture plate at a density that allows them to reach 80-90% confluency the next day. A typical seeding density is 5 x 10⁵ cells/mL.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Sensitization:

    • The next day, sensitize the cells by replacing the culture medium with fresh medium containing an optimal concentration of anti-DNP IgE (e.g., 0.1 µg/mL).

    • Incubate for at least 3 hours (or overnight) at 37°C.

  • Inhibition with this compound:

    • Wash the sensitized cells twice with a Tyrode's buffer.

    • Add Tyrode's buffer containing various concentrations of this compound to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Stimulate degranulation by adding DNP-BSA antigen to a final concentration of 0.1 µg/mL to all wells except for the negative control.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • After incubation, place the plate on ice to stop the reaction.

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

    • To measure the total β-hexosaminidase release, lyse the cells in the remaining wells by adding 0.2% Triton X-100 in Tyrode's buffer.

  • Enzyme Assay:

    • Add an equal volume of β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well of the supernatant and lysate plates.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10).

  • Data Analysis:

    • Read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula: (Supernatant OD / (Supernatant OD + Lysate OD)) * 100.

Visualizations

IgE_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Allergen Allergen IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Binds & Crosslinks This compound This compound This compound->IgE Inhibits Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Recruits & Activates LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Recruits & Activates MAPK_Activation MAPK Activation LAT->MAPK_Activation Via adaptors Ca_Mobilization Ca²⁺ Mobilization PLCγ->Ca_Mobilization PKC_Activation PKC Activation PLCγ->PKC_Activation Degranulation Degranulation (Histamine Release) Ca_Mobilization->Degranulation PKC_Activation->Degranulation Cytokine_Production Cytokine Production MAPK_Activation->Cytokine_Production

Caption: IgE-FcεRI signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_peptide Peptide Integrity cluster_protocol Experimental Protocol cluster_assay Assay System Start No IgE Inhibition Observed CheckStorage Verify Storage Conditions (-20°C or -80°C) Start->CheckStorage CheckSolubility Check for Aggregation/ Precipitation CheckStorage->CheckSolubility Storage OK NewPeptide Use a New Aliquot or Vial of this compound CheckStorage->NewPeptide Improper Storage CheckSolubility->NewPeptide Aggregated CheckConcentration Perform Dose-Response Experiment CheckSolubility->CheckConcentration Soluble NewPeptide->CheckConcentration CheckIncubation Optimize Incubation Times CheckConcentration->CheckIncubation CheckReagents Titrate IgE Concentration CheckIncubation->CheckReagents CheckControls Verify Positive and Negative Controls CheckReagents->CheckControls Resolved Inhibition Observed CheckControls->Resolved All Checks Passed

Caption: Troubleshooting workflow for lack of this compound activity.

References

Modifying Pentigetide for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pentigetide Modification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for experiments aimed at enhancing the bioactivity of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the modification of this compound.

Q1: What is this compound and what is its primary known function?

A1: this compound is a pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR)[1]. It is also known as a human IgE pentapeptide, which suggests its involvement in immune responses, potentially by mimicking a region of the IgE antibody. The precise biochemical functions of many pentapeptide repeat proteins are still under investigation, but they are known to be involved in a wide range of biological processes[2][3].

Q2: What are the main reasons for modifying this compound?

A2: The primary goals for modifying bioactive peptides like this compound are to overcome their inherent limitations, such as poor stability in the body and low membrane permeability[4][5]. Specific objectives include:

  • Improving Affinity and Selectivity: Enhancing the binding of the peptide to its specific biological target.

  • Increasing Stability: Making the peptide more resistant to degradation by enzymes (proteases) in the body, which increases its half-life.

  • Enhancing Bioavailability: Improving the ability of the peptide to be absorbed and distributed to its site of action.

  • Reducing Side Effects: Modifying the structure to decrease off-target interactions.

Q3: What are the most common chemical modification strategies to enhance peptide bioactivity?

A3: Several strategies can be employed to improve the pharmacological properties of peptides. These include:

  • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect the peptide from degradation by exopeptidases.

  • Amino Acid Substitution: Replacing standard L-amino acids with their D-isomers or other non-natural amino acids can significantly increase resistance to enzymatic cleavage.

  • Cyclization: Creating a cyclic structure (e.g., head-to-tail or side-chain to side-chain) restricts the peptide's conformation, which can lead to increased stability and receptor binding affinity.

  • PEGylation: Conjugating polyethylene glycol (PEG) chains can improve solubility and increase the in vivo half-life of the peptide.

  • Backbone Modification: Altering the peptide backbone, for instance by N-methylation, can hinder enzymatic recognition and improve stability.

Q4: How do I select the best modification strategy for my specific research goal?

A4: The choice of modification depends on the desired outcome. The following table summarizes strategies based on common research goals.

Research GoalRecommended Modification StrategyRationale
Increase Proteolytic Stability D-Amino Acid Substitution, N/C-Terminal Capping, CyclizationThese modifications block or hinder the access of protease enzymes that would normally degrade the peptide.
Enhance Receptor Binding Affinity Alanine Scanning followed by Substitution, CyclizationAlanine scanning helps identify key residues for binding. Cyclization pre-organizes the peptide into an active conformation, reducing the entropic penalty of binding.
Improve Cell Permeability Conjugation with a Cell-Penetrating Peptide (CPP), Fatty Acid ConjugationCPPs can act as transport vectors across the cell membrane. Lipidation increases membrane interaction.
Increase In Vivo Half-Life PEGylation, Conjugation to Albumin-Binding MoietyPEGylation increases the hydrodynamic size, reducing renal clearance. Albumin binding extends circulation time.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments in the modification and evaluation of this compound analogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol outlines the synthesis of a modified this compound analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Swell the Rink Amide resin (for a C-terminally amidated peptide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) and a coupling reagent (e.g., HATU) in DMF.

    • Add an activator base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test like the Kaiser test to ensure completion.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the modified this compound sequence (Pro, Asp(OtBu), Ser(tBu), Asp(OtBu)).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS).

Protocol 2: Competitive Receptor Binding Assay

This assay determines the binding affinity (Ki) of a modified this compound analog by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Reagent Preparation:

    • Prepare a binding buffer suitable for the receptor of interest.

    • Prepare a stock solution of the radiolabeled ligand (e.g., ³H-labeled this compound or a known ligand) at a concentration at or below its dissociation constant (Kd).

    • Prepare serial dilutions of the unlabeled modified this compound analogs and the unlabeled native this compound (as a reference).

    • Prepare cell membranes or purified receptors expressing the target receptor.

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, the cell membrane/receptor preparation, and the radiolabeled ligand to all wells.

    • Add the serially diluted unlabeled competitor peptides (modified and native this compound) to the appropriate wells.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled native this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Cell-Based Luciferase Reporter Assay

This assay measures the ability of a modified this compound analog to activate a specific signaling pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cell line that expresses the target receptor for this compound.

    • Co-transfect the cells with a luciferase reporter plasmid containing a response element for the signaling pathway of interest (e.g., CREB for cAMP pathways).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the modified this compound analogs and a known agonist/antagonist as a control.

    • Replace the cell culture medium with a serum-free medium containing the peptide dilutions.

    • Incubate for a period sufficient to allow for gene expression (typically 4-24 hours).

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated cells).

    • Plot the relative luciferase units (RLU) against the logarithm of the peptide concentration.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Section 3: Troubleshooting Guides

Topic 1: Peptide Synthesis & Purification

Q: My peptide synthesis resulted in a low yield and mass spectrometry shows multiple deletion sequences. What are the likely causes and solutions?

A: Low yield and deletion sequences are common issues in SPPS, often stemming from incomplete coupling or deprotection reactions.

Possible CauseTroubleshooting Steps
Peptide Aggregation on Resin Use a lower-loading resin to increase the distance between peptide chains. Incorporate chaotropic salts (e.g., KSCN) in the solvent for difficult steps. Consider using microwave-assisted synthesis to break up aggregates.
Inefficient Coupling Switch to a more potent coupling reagent (e.g., from HBTU to HATU). Double the coupling time or perform a second coupling step for known difficult amino acid sequences (e.g., Proline). Increase the concentration of amino acid and reagents.
Incomplete Fmoc Deprotection Extend the deprotection time with piperidine. Use a colorimetric test (Kaiser test) to confirm that the primary amine is free before proceeding to the next coupling step.
Steric Hindrance For complex sequences, consider a fragment-based synthesis approach where shorter peptide segments are synthesized and then ligated together.

Q: My modified peptide is highly hydrophobic and crashes out of solution during HPLC purification. How can I handle this?

A: Hydrophobic peptides are prone to aggregation and have poor solubility in aqueous solvents, which complicates purification.

Troubleshooting StrategyDescription
Modify HPLC Solvents Add organic modifiers like isopropanol or acetonitrile at higher concentrations. Use trifluoroethanol (TFE) in the mobile phase to disrupt secondary structures and improve solubility, but be aware this can affect column interactions.
Adjust pH Change the pH of the mobile phase away from the peptide's isoelectric point (pI) to increase its net charge and solubility.
Use Alternative Chromatography Consider ion-exchange chromatography if the peptide has a significant net charge.
Temporary Solubilizing Tags Synthesize the peptide with a temporary hydrophilic tag (like a short PEG chain) that can be cleaved off after purification.
Topic 2: Bioactivity Assays

Q: My receptor binding assay shows no specific binding for my modified peptide. What could be wrong?

A: A lack of binding can result from experimental artifacts or issues with the peptide itself. False negatives are a known risk in peptide binding assays.

Possible CauseTroubleshooting Steps
Peptide Degradation Ensure the peptide is stable in the assay buffer. Run a stability test by incubating the peptide in the buffer for the duration of the assay and analyzing its integrity via HPLC/MS.
Peptide Adsorption Peptides can stick to plastic surfaces. Include a carrier protein like Bovine Serum Albumin (BSA) in the binding buffer. Consider using low-binding microplates.
Incorrect Assay Conditions Optimize receptor concentration, incubation time, and temperature. Ensure the radioligand concentration is appropriate (ideally at or below its Kd).
Oxidation of Critical Residues If the peptide contains Cys, Met, or Trp, it may have oxidized during storage or handling, which can abolish activity. Store the peptide under inert gas and use degassed buffers.
Inactive Peptide Conformation The modification may have locked the peptide into a biologically inactive conformation. This is a risk that requires redesigning the analog.

Q: The results from my cell-based assays are highly variable and not reproducible. What are the common sources of error?

A: Cell-based assays are sensitive to many factors, leading to variability.

Source of VariabilityRecommended Action
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and have a consistent seeding density for each experiment.
TFA Contamination Peptides are often supplied as TFA salts, and residual TFA can be toxic to cells, inhibiting proliferation. Request peptide synthesis with a salt exchange step (e.g., acetate or HCl salt) or perform one yourself.
Endotoxin Contamination Endotoxins from bacterial contamination during synthesis can trigger unwanted immune responses in cells, confounding results. Use peptides with certified low endotoxin levels for cellular work.
Peptide Solubility Issues Ensure the peptide is fully dissolved in the culture medium. Incomplete dissolution leads to inaccurate concentration and variable results. Test solubility beforehand.
Inconsistent Incubation Times Adhere strictly to the same incubation times for all plates and experiments, as signaling responses can be transient.

Section 4: Visual Guides

Experimental & Logical Workflows

The following diagrams illustrate key processes for the modification and analysis of this compound.

Pentigetide_Modification_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_analysis 3. Analysis & Iteration start Define Goal (e.g., Increase Stability) design Design this compound Analog (e.g., D-Arg substitution) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purify HPLC Purification & MS Verification synthesis->purify binding Receptor Binding Assay (Determine Ki) purify->binding stability Plasma Stability Assay purify->stability signaling Cell-Based Signaling Assay (Determine EC50/IC50) binding->signaling analyze Analyze Data (Compare to Native this compound) signaling->analyze decision Bioactivity Enhanced? analyze->decision finish Proceed to In Vivo Studies decision->finish Yes iterate Redesign Analog decision->iterate No iterate->design

Caption: Workflow for designing, synthesizing, and evaluating modified this compound analogs.

Pentigetide_Signaling_Pathway P Modified this compound R Target Receptor (e.g., GPCR) P->R G G-Protein Activation R->G AC Adenylyl Cyclase G->AC cAMP cAMP Production AC->cAMP -| PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Target Gene Transcription CREB->Gene Response Cellular Response (e.g., Cytokine Release) Gene->Response

Caption: A hypothetical signaling pathway modulated by this compound via a GPCR.

Troubleshooting_Workflow start Low Purity after Synthesis ms_check Analyze Impurities by MS start->ms_check q1 Major peaks are (Target Mass - n*AA)? ms_check->q1 a1 Likely Deletion Sequences q1->a1 Yes q2 Major peaks are Target Mass + Protecting Groups? q1->q2 No s1 Solution: - Use stronger coupling agent - Double couple difficult residues - Confirm Fmoc removal a1->s1 a2 Incomplete Deprotection q2->a2 Yes q3 Broad, poorly resolved peaks on HPLC? q2->q3 No s2 Solution: - Increase cleavage time - Use fresh cleavage cocktail - Add more scavengers a2->s2 a3 Likely Aggregation q3->a3 Yes s3 Solution: - Use aggregation-disrupting solvents (TFE, ACN) - Change HPLC column/gradient a3->s3

Caption: Troubleshooting flowchart for identifying sources of peptide impurity.

References

Technical Support Center: Optimizing Pentigetide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Pentigetide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

This compound, also known as Human IgE Pentapeptide (HEPP), is a synthetic peptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (D-S-D-P-R)[1][2]. It is important to note that some sources indicate this compound may not exhibit IgE inhibitory activity. Reports suggest that the presence of aspartic acid residues, which may have been intended to mimic a binding site, might not confer the expected biological function in various assay systems[1].

Q2: What is the optimal pH for this compound activity?

The optimal pH for this compound activity has not been definitively established in publicly available literature. However, for assays involving the interaction of IgE with its receptors, the pH is a critical factor. The binding of IgE to its high-affinity receptor (FcεRI) is stable between pH 7.4 and 6.0, but this interaction is lost at pH values below 5.0[3]. Therefore, for any experiment investigating the potential interaction of this compound with components of the IgE pathway, maintaining a pH within the neutral to slightly acidic range (pH 6.0 - 7.4) is a recommended starting point.

Q3: My this compound peptide won't dissolve. What should I do?

Peptide solubility can be a significant challenge. If you are experiencing issues with dissolving lyophilized this compound, consider the following:

  • Initial Solvent: For acidic peptides like this compound (containing two aspartic acid residues), it is often recommended to first attempt dissolution in a small amount of basic solution, such as 0.1 M ammonium bicarbonate, before diluting with the assay buffer.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of your buffer to be at least one pH unit away from the pI can significantly improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Solubilizing Agents: If solubility remains an issue, consider the use of small amounts of organic solvents like DMSO or DMF, or non-ionic detergents. However, always verify the compatibility of these agents with your specific assay.

Q4: I am observing inconsistent results between experiments. What are the potential causes?

Inconsistent results in peptide assays can stem from several factors:

  • Peptide Stability: Peptides can be susceptible to degradation, especially through repeated freeze-thaw cycles. It is recommended to aliquot your stock solution and store it at -20°C or lower.

  • Improper Storage: Lyophilized peptides should be stored at -20°C in a desiccator. Solutions should be stored frozen.

  • Buffer Preparation: Ensure your buffers are prepared fresh and the pH is accurately measured using a calibrated pH meter.

  • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Troubleshooting Guides

Problem: No biological activity observed in an IgE-related assay.
Possible Cause Troubleshooting Steps
Inherent Lack of Activity As reported, this compound may not inhibit IgE in all systems[1]. Consider using a positive control peptide with known IgE inhibitory activity to validate your assay setup.
Suboptimal pH Perform a pH optimization experiment, testing a range of pH values from 6.0 to 7.5.
Peptide Degradation Use a fresh aliquot of this compound. Confirm peptide integrity via HPLC-MS if possible.
Incorrect Assay Conditions Review your experimental protocol, ensuring all component concentrations and incubation times are correct.
Problem: High background signal in the assay.
Possible Cause Troubleshooting Steps
Non-specific Binding Increase the ionic strength of your assay buffer (e.g., by increasing NaCl concentration). Add a blocking agent such as Bovine Serum Albumin (BSA) or a non-ionic detergent like Tween-20 to your buffer.
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water for all solutions.
Detection Antibody Issues Titrate your detection antibody to determine the optimal concentration that minimizes background while maintaining a robust signal.

Experimental Protocols

Protocol: pH Optimization for a this compound Activity Assay

This protocol outlines a general method to determine the optimal pH for your specific experiment.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 7.5). Common biological buffers suitable for this range include MES, PIPES, HEPES, and Tris. Ensure the ionic strength is consistent across all buffers.

  • This compound Preparation: Dissolve lyophilized this compound in an appropriate solvent and prepare a concentrated stock solution.

  • Assay Setup: Set up your activity assay in a multi-well plate format. For each pH value to be tested, include the following controls:

    • Negative Control (no this compound)

    • Positive Control (if available)

    • Test Wells (with a dilution series of this compound)

  • Incubation: Incubate the plate according to your standard protocol.

  • Detection: Measure the assay readout (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the activity of this compound as a function of pH to determine the optimal pH for your assay.

Buffer Useful pH Range
MES5.5 - 6.7
PIPES6.1 - 7.5
HEPES6.8 - 8.2
Tris7.5 - 9.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers (Varying pH) plate_setup Set Up Assay Plate (Controls & Test Wells) reagent_prep->plate_setup peptide_prep Dissolve this compound (Stock Solution) peptide_prep->plate_setup incubation Incubate Plate plate_setup->incubation detection Measure Readout incubation->detection data_plot Plot Activity vs. pH detection->data_plot ph_determination Determine Optimal pH data_plot->ph_determination

Caption: Workflow for determining the optimal pH for this compound activity.

troubleshooting_pathway start Unexpected Experimental Result q1 Is there a known issue with This compound's activity? start->q1 a1_yes Consider alternative peptides or assay targets. q1->a1_yes Yes q2 Is the peptide fully dissolved? q1->q2 No a2_no Optimize dissolution protocol (pH, solvent, sonication). q2->a2_no No q3 Have you performed a pH optimization? q2->q3 Yes a3_no Conduct a pH screen (e.g., pH 6.0-7.5). q3->a3_no No q4 Are your controls working as expected? q3->q4 Yes a4_no Troubleshoot assay components (reagents, antibodies, etc.). q4->a4_no No end Consult further literature or technical support. q4->end Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Pentigetide purity and its impact on experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pentigetide. The information focuses on the impact of peptide purity on experimental outcomes, particularly in the context of its role as an inhibitor of IgE-mediated responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as TIPP (Thymic Immunosuppressive Pentapeptide), is a synthetic pentapeptide with the sequence Asp-Ser-Asp-Pro-Arg. Its primary mechanism of action is the inhibition of IgE-mediated activation of mast cells. It effectively suppresses degranulation and the release of inflammatory mediators by blocking the MEK/ERK and NF-κB signaling pathways.[1]

Q2: What are the most common impurities found in synthetic this compound?

A2: As with most synthetic peptides, this compound preparations can contain several types of impurities. These typically arise during solid-phase peptide synthesis (SPPS) or during storage.[2] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.[3][4][5]

  • Truncation Sequences: Peptide chains that were not fully synthesized.

  • Incompletely Deprotected Sequences: Peptides still carrying protecting groups on amino acid side chains.

  • Oxidized Peptides: Particularly methionine or tryptophan residues if present, though not in this compound's primary sequence.

  • Diastereomers: Racemization of amino acids during synthesis can lead to peptides with altered stereochemistry.

  • Reagent Adducts: Modifications of the peptide by reagents used during synthesis and cleavage, such as trifluoroacetic acid (TFA).

Q3: How is this compound purity typically determined?

A3: The most common method for determining this compound purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the main peptide from its impurities based on hydrophobicity. The purity is generally reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Mass spectrometry is often used in conjunction with HPLC to identify the impurities.

Q4: What is the recommended purity level for this compound in cell-based assays?

A4: For cell-based assays, a purity of >95% is generally recommended to ensure that the observed biological effects are attributable to the this compound peptide itself and not to contaminants. For sensitive applications or in vivo studies, a purity of ≥98% is often required.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibitory activity of this compound in mast cell degranulation assays.

Possible Cause 1: Lower Purity of this compound Batch

  • Explanation: The presence of impurities effectively lowers the concentration of the active peptide, leading to a reduced biological effect. Some impurities may also interfere with the assay.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your this compound stock using RP-HPLC.

    • Compare Lots: If you have different batches of this compound, compare their performance in the assay alongside their purity data.

    • Dose-Response Curve: Perform a full dose-response curve. A rightward shift in the IC50 value compared to a high-purity standard can indicate lower potency.

Possible Cause 2: Degradation of this compound Stock Solution

  • Explanation: Peptides can degrade over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a lyophilized powder.

    • Proper Storage: Ensure stock solutions are stored at -20°C or -80°C in appropriate solvents and aliquoted to minimize freeze-thaw cycles.

    • Purity Check of Old Stock: Analyze the purity of the older stock solution via RP-HPLC to check for degradation products.

Issue 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent Sample Preparation

  • Explanation: Errors in pipetting or dilution can lead to significant variability.

  • Troubleshooting Steps:

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

    • Serial Dilutions: Prepare a fresh serial dilution of this compound for each experiment.

    • Use a Master Mix: For cell treatments, prepare a master mix of the peptide at the desired final concentration to add to the wells.

Possible Cause 2: Cell Health and Passage Number

  • Explanation: The responsiveness of RBL-2H3 cells can vary with passage number and overall health.

  • Troubleshooting Steps:

    • Consistent Passage Number: Use cells within a defined low passage number range for all experiments.

    • Monitor Cell Viability: Ensure high cell viability (>95%) before starting the experiment.

    • Standardize Seeding Density: Maintain a consistent cell seeding density across all experiments.

Data Presentation

Table 1: Common Impurities in Synthetic this compound and their Potential Impact

Impurity TypeDescriptionPotential Impact on Experimental Results
Deletion SequencesThis compound missing one or more amino acids (e.g., Asp-Ser-Asp-Pro).Reduced or no binding to the target, leading to lower apparent potency.
Truncation SequencesIncomplete peptide chains.Likely inactive, effectively lowering the concentration of the active peptide.
Incompletely DeprotectedResidual protecting groups on amino acid side chains.May alter peptide conformation and solubility, potentially reducing bioactivity.
DiastereomersContains D-amino acids instead of the natural L-amino acids.Can significantly reduce or abolish biological activity due to incorrect 3D structure.
TFA AdductsTrifluoroacetic acid bound to the peptide.Can alter the net charge and conformation, potentially affecting cell permeability and target interaction. High TFA content can be cytotoxic.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by RP-HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

  • Sample Preparation:

    • Dissolve the lyophilized this compound powder in a suitable solvent (e.g., water or 0.1% TFA in water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 5% to 60% Solvent B over 20-30 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).

    • Column Temperature: 30-45°C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is for assessing the inhibitory effect of this compound on IgE-mediated degranulation in RBL-2H3 cells.

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media until they reach 80-90% confluency.

    • Sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 0.5 µg/mL).

  • This compound Treatment:

    • Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (buffer only).

  • Cell Stimulation:

    • Stimulate the cells by adding DNP-HSA antigen (e.g., 100 ng/mL) for 30-60 minutes at 37°C.

    • Include a negative control (no antigen) and a positive control (antigen, no this compound).

    • To determine the total β-hexosaminidase release, lyse a set of untreated cells with Triton X-100 (e.g., 0.1%).

  • Measurement of β-Hexosaminidase Activity:

    • Collect the supernatant from each well.

    • In a separate 96-well plate, mix a portion of the supernatant with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a suitable buffer.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate buffer).

    • Read the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the lysed cells.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Pentigetide_Signaling_Pathway IgE IgE-Antigen Complex FceRI FcεRI Receptor IgE->FceRI binds MEK MEK1/2 FceRI->MEK activates NFkB_path NF-κB Pathway FceRI->NFkB_path activates ERK ERK1/2 MEK->ERK phosphorylates Degranulation Degranulation (Histamine, β-Hexosaminidase) ERK->Degranulation Cytokines Pro-inflammatory Cytokine Transcription ERK->Cytokines NFkB_path->Cytokines This compound This compound This compound->MEK This compound->NFkB_path

Caption: this compound's inhibitory signaling pathway in mast cells.

Experimental_Workflow start Start purity_check 1. This compound Purity Check (RP-HPLC) start->purity_check purity_decision Purity >95%? purity_check->purity_decision cell_culture 2. Culture & Sensitize RBL-2H3 Cells with IgE treatment 3. Treat Cells with This compound cell_culture->treatment stimulation 4. Stimulate with Antigen (DNP-HSA) treatment->stimulation supernatant 5. Collect Supernatant stimulation->supernatant assay 6. β-Hexosaminidase Assay supernatant->assay analysis 7. Data Analysis (Calculate % Inhibition, IC50) assay->analysis end End analysis->end purity_decision->start No - Obtain high-purity lot purity_decision->cell_culture Yes

Caption: Workflow for assessing this compound's inhibitory activity.

References

Validation & Comparative

Pentigetide and Cytokine Release: An Overview in the Context of Immunomodulatory Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between novel therapeutics and the immune system is paramount. This guide aims to provide an objective overview of the current scientific landscape surrounding Pentigetide and its potential effects on cytokine release. However, it is crucial to note that publicly available, peer-reviewed experimental data specifically detailing the quantitative effects of this compound on cytokine profiles is currently limited.

This compound is a synthetic peptide identified by the amino acid sequence Asp-Ser-Asp-Pro-Arg. It is also referred to as a human IgE pentapeptide. While the direct impact of this compound on cytokine modulation is not extensively documented in scientific literature, the broader context of peptide-based immunomodulation offers valuable insights into its potential mechanisms and applications.

The Landscape of Peptide-Mediated Cytokine Regulation

Peptides are increasingly investigated for their therapeutic potential in modulating the immune response, particularly in the context of allergic and inflammatory diseases. The immune system's response is orchestrated by a complex network of cytokines, which are small proteins crucial for cell signaling. An imbalance in pro-inflammatory and anti-inflammatory cytokines can lead to various pathological conditions.

Several peptides have been shown to influence cytokine production through various mechanisms:

  • Induction of T-cell Anergy: Certain peptides derived from allergens can induce a state of unresponsiveness, or anergy, in allergen-specific Th2 cells. This anergic state is characterized by a lack of proliferation and a significant reduction in the production of key Th2 cytokines such as IL-4 and IL-5, which are central to the allergic inflammatory cascade.

  • Modulation of Signaling Pathways: Bioactive peptides can interfere with intracellular signaling pathways that are critical for the transcription of cytokine genes.

  • Receptor Antagonism: Some peptides can act as antagonists, blocking the binding of cytokines to their receptors and thereby inhibiting their pro-inflammatory effects.

Experimental Approaches to Validate Peptide Effects on Cytokine Release

To rigorously assess the effect of a peptide like this compound on cytokine release, a series of well-defined experimental protocols are typically employed. These studies are essential to quantify the peptide's efficacy and to elucidate its mechanism of action.

Key Experimental Methodologies:
  • In Vitro Cell Culture Systems:

    • Cell Lines: Human or murine immune cell lines (e.g., T-cell lines, macrophage-like cell lines) are stimulated with an activating agent (e.g., lipopolysaccharide [LPS] for macrophages, anti-CD3/CD28 antibodies for T-cells) in the presence or absence of the test peptide.

    • Primary Cells: Peripheral blood mononuclear cells (PBMCs), or isolated populations of specific immune cells (e.g., CD4+ T-cells, monocytes) from healthy donors or patients, are used to provide a more physiologically relevant model.

  • Cytokine Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant.

    • Multiplex Cytokine Assay (e.g., Luminex): This technology allows for the simultaneous measurement of multiple cytokines in a single sample, providing a broader profile of the immune response.

    • Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique identifies and quantifies the frequency of cytokine-producing cells within a mixed cell population.

  • Analysis of Signaling Pathways:

    • Western Blotting: This method can be used to detect the phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAP kinases) that are involved in cytokine gene expression.

    • Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific transcription factor's response element. A change in reporter gene expression indicates the activation or inhibition of that transcription factor.

Logical Workflow for Assessing Peptide-Mediated Cytokine Modulation

The following diagram illustrates a typical experimental workflow to validate the effect of a peptide on cytokine release.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Analysis cluster_outcome Outcome cell_culture Immune Cell Culture (Cell Lines or Primary Cells) stimulation Cell Stimulation (e.g., LPS, anti-CD3/CD28) cell_culture->stimulation peptide_treatment Treatment with this compound (Dose-Response) stimulation->peptide_treatment cytokine_quant Cytokine Quantification (ELISA, Multiplex Assay) peptide_treatment->cytokine_quant pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assay) peptide_treatment->pathway_analysis data_analysis Data Analysis & Interpretation cytokine_quant->data_analysis pathway_analysis->data_analysis

Caption: Experimental workflow for validating this compound's effect on cytokine release.

Potential Signaling Pathways in Cytokine Modulation

While the specific signaling pathways affected by this compound are yet to be elucidated, a general understanding of cytokine regulation points to several key pathways that could be potential targets for immunomodulatory peptides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Immune Receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb jak_stat JAK-STAT Pathway receptor->jak_stat transcription_factors Transcription Factors (e.g., AP-1, NF-κB, STATs) mapk->transcription_factors nfkb->transcription_factors jak_stat->transcription_factors cytokine_gene Cytokine Gene Expression transcription_factors->cytokine_gene

Caption: Key signaling pathways involved in cytokine gene expression.

Conclusion and Future Directions

The field of peptide therapeutics holds significant promise for the development of novel treatments for a wide range of inflammatory and autoimmune diseases. While the current body of scientific literature on this compound's direct effect on cytokine release is sparse, its identity as a human IgE pentapeptide suggests a potential role in modulating allergic and immune responses.

Future research, employing the rigorous experimental methodologies outlined above, is necessary to fully characterize the immunomodulatory properties of this compound. Such studies would provide the essential quantitative data to compare its efficacy with other therapeutic alternatives and to fully understand its mechanism of action at the molecular level. This will be a critical step in determining the clinical potential of this compound as a modulator of cytokine release.

Pentigetide: A Comparative Guide to Efficacy in Mast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pentigetide's efficacy as a mast cell stabilizer. Due to a lack of publicly available in-vitro data for this compound's direct effects on various mast cell lines, this document focuses on its established clinical efficacy in comparison to another mast cell stabilizer, cromolyn sodium. Furthermore, it provides detailed experimental protocols for key assays used to determine the efficacy of mast cell stabilizing agents and outlines the primary signaling pathway involved in IgE-mediated mast cell activation. This information is intended to serve as a resource for researchers interested in evaluating this compound or other novel compounds for their mast cell stabilizing potential.

Clinical Efficacy: this compound vs. Cromolyn Sodium

A significant clinical trial provides insight into the comparative efficacy of this compound. A double-blind, active-controlled study compared a 0.5% this compound ophthalmic solution to a 4% cromolyn sodium ophthalmic solution for the treatment of allergic conjunctivitis. The study found that this compound was both safe and effective.[1]

Patients treated with this compound showed a 64% decrease in the mean severity of all symptoms, compared to a 46% decrease in the cromolyn sodium group.[1] Notably, the improvement in itching was significantly greater in the this compound group.[1] When assessed by both physicians and patients, the overall ocular condition of the this compound group was rated as significantly more improved than the cromolyn sodium group by day 15.[1] Specifically, the this compound group demonstrated significantly greater improvement in hyperemia, edema, lacrimation, and blurred vision/photophobia.[1]

In-Vitro Efficacy Data for Common Mast Cell Stabilizers

Mast Cell TypeCompoundConcentrationInhibition of Histamine Release (%)Citation
Human Lung Mast CellsKetotifen10 µM~50%
Human Lung Mast CellsDSCG100 µM~30%
Human Tonsillar Mast CellsKetotifen10 µM~40%
Human Tonsillar Mast CellsDSCG100 µM~25%
Human Skin Mast CellsKetotifenup to 100 µMNo significant inhibition
Human Skin Mast CellsDSCGup to 1 mMNo significant inhibition

Experimental Protocols

To assess the efficacy of mast cell stabilizers like this compound, several key in-vitro assays are routinely employed. These assays quantify the extent to which a compound can inhibit the release of inflammatory mediators from mast cells following stimulation.

Beta-Hexosaminidase Release Assay

This assay is a common and reliable method to measure mast cell degranulation. Beta-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon activation.

Principle: The amount of beta-hexosaminidase released into the supernatant of stimulated mast cells is quantified by its enzymatic activity on a specific substrate, which produces a colored or fluorescent product. The percentage of release is calculated relative to the total amount of enzyme present in the cells (determined by lysing the cells).

Methodology:

  • Cell Culture: Culture a mast cell line (e.g., RBL-2H3, LAD2, or bone marrow-derived mast cells) in appropriate media. For IgE-dependent stimulation, sensitize the cells with anti-DNP IgE overnight.

  • Cell Preparation: Wash the cells to remove excess IgE and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).

  • Incubation with Test Compound: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound or a control compound (e.g., cromolyn sodium) and incubate for the desired time (e.g., 30 minutes at 37°C).

  • Stimulation: Induce degranulation by adding an appropriate stimulus. For IgE-sensitized cells, use an antigen like DNP-BSA. For IgE-independent stimulation, a secretagogue like compound 48/80 can be used. Include a negative control (buffer only) and a positive control for total release (e.g., Triton X-100 to lyse the cells).

  • Enzymatic Reaction: After incubation (e.g., 30-60 minutes at 37°C), centrifuge the plate to pellet the cells. Transfer the supernatant to a new plate containing the substrate for beta-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Quantification: After a further incubation period, stop the reaction and measure the absorbance or fluorescence of the product using a plate reader.

  • Calculation: Calculate the percentage of beta-hexosaminidase release for each condition relative to the total release control.

Experimental Workflow for Beta-Hexosaminidase Release Assay

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis culture Culture & Sensitize Mast Cells with IgE wash Wash & Resuspend Cells culture->wash plate Aliquot Cells into 96-well Plate wash->plate add_compound Add this compound or Control Compound plate->add_compound incubate_compound Incubate add_compound->incubate_compound add_stimulus Add Antigen (e.g., DNP-BSA) incubate_compound->add_stimulus incubate_stimulus Incubate add_stimulus->incubate_stimulus centrifuge Centrifuge Plate incubate_stimulus->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_substrate Add Substrate transfer_supernatant->add_substrate incubate_substrate Incubate add_substrate->incubate_substrate read_plate Read Absorbance/ Fluorescence incubate_substrate->read_plate calculate Calculate % Inhibition read_plate->calculate

Caption: Workflow for the beta-hexosaminidase release assay.

Calcium Influx Assay

Mast cell degranulation is a calcium-dependent process. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that follows mast cell activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). The dye's fluorescence intensity or emission wavelength changes upon binding to free calcium. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of calcium influx.

Methodology:

  • Cell Loading: Incubate mast cells with a calcium-sensitive fluorescent dye in a suitable buffer.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Treatment: Resuspend the cells and treat with different concentrations of this compound or a control compound.

  • Stimulation: Add a stimulus (e.g., antigen for IgE-sensitized cells or a calcium ionophore like ionomycin as a positive control) to trigger calcium mobilization.

  • Measurement: Immediately measure the changes in fluorescence over time using a fluorometric plate reader or a flow cytometer.

  • Analysis: Analyze the kinetic data to determine the peak intracellular calcium concentration and the overall calcium response. Calculate the percentage of inhibition for each compound concentration.

Signaling Pathway in Mast Cell Activation

The primary pathway for allergic-mediated mast cell activation is through the high-affinity IgE receptor, FcεRI. The binding of an allergen to IgE antibodies already bound to FcεRI on the mast cell surface triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. Mast cell stabilizers like this compound are thought to interfere with this pathway.

IgE-Mediated Mast Cell Activation Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Lyn_Syk Lyn, Syk (Tyrosine Kinases) FceRI->Lyn_Syk PLCg PLCγ Lyn_Syk->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation Degranulation (Histamine Release) PKC->Degranulation Ca_influx->Degranulation

Caption: IgE-mediated mast cell activation signaling cascade.

References

Cross-Validation of Pentigetide's Inhibitory Action: A Comparative Analysis with Modern Anti-IgE Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pentigetide, a pentapeptide investigated for the treatment of allergic conditions, and modern biological inhibitors of the Immunoglobulin E (IgE) pathway. While clinical studies have demonstrated the efficacy of this compound in alleviating symptoms of allergic rhinitis and conjunctivitis, a detailed molecular understanding of its inhibitory action remains less defined compared to contemporary anti-IgE therapies. This document summarizes the available data, presents detailed experimental protocols for assessing IgE-mediated responses, and offers visualizations of the relevant biological pathways and experimental workflows.

Introduction to IgE-Mediated Allergic Response

The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils is a critical initiating event in the allergic cascade. This cross-linking of receptors triggers cellular degranulation, leading to the release of histamine, leukotrienes, and other inflammatory mediators that manifest as the symptoms of an allergic reaction. Consequently, the inhibition of the IgE pathway presents a key therapeutic strategy for allergic diseases.

This compound: An Early-Generation IgE Pathway Inhibitor

This compound, a pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg, also known as Human IgE Pentapeptide (HEPP), emerged as a potential anti-allergic therapy. Clinical trials have indicated its effectiveness in managing allergic rhinitis.[1] The proposed mechanism of action for this compound centers on its ability to interfere with the binding of IgE to its receptors on immune cells.

An early study demonstrated that this compound could inhibit the binding of radiolabelled IgE to human leukocytes by an average of 24%. The same study noted a lower inhibitory effect on a lymphoblastoid cell line, suggesting a degree of cellular specificity. This evidence points towards this compound acting as a competitive or allosteric modulator of the IgE-receptor interaction. However, the precise molecular target—whether the high-affinity receptor FcεRI or the low-affinity receptor FcεRII (CD23)—and quantitative measures of its binding affinity and inhibitory potency (e.g., IC50 or Ki) are not well-documented in publicly available literature.

Modern Anti-IgE Biologics: A Mechanistic Comparison

In contrast to this compound, modern anti-IgE therapeutics are well-characterized, with clearly defined mechanisms of action and extensive supporting data.

Therapeutic AgentMechanism of ActionTarget
This compound Proposed to inhibit the binding of IgE to its receptors on leukocytes.Likely FcεRI on mast cells and basophils (not definitively confirmed).
Omalizumab A humanized monoclonal antibody that binds to the Cε3 domain of free IgE, preventing it from binding to FcεRI. This leads to a reduction in free IgE levels and downregulation of FcεRI expression on mast cells and basophils.Free Immunoglobulin E (IgE)
Ligelizumab A next-generation humanized monoclonal antibody that also targets the Cε3 domain of IgE but with higher affinity and a different binding mode compared to Omalizumab, leading to more effective suppression of IgE.Free Immunoglobulin E (IgE)
Quilizumab A humanized monoclonal antibody that targets the M1-prime segment of membrane-expressed IgE on B cells, leading to the depletion of IgE-producing plasma cells.Membrane-bound IgE on B-lymphocytes

Quantitative Comparison of Inhibitory Action

A significant gap in the cross-validation of this compound's inhibitory action is the absence of quantitative data on its potency. For modern biologics, such data is readily available and crucial for preclinical and clinical development.

Therapeutic AgentReported Potency (Example)
This compound Not available in public literature.
Omalizumab Dissociation constant (Kd) for IgE is in the nanomolar range.
Ligelizumab Higher affinity for IgE than Omalizumab.
Quilizumab Induces antibody-dependent cellular cytotoxicity of IgE-switched B cells.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the IgE signaling pathway and a typical experimental workflow for assessing the inhibitory action of compounds like this compound.

IgE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Points of Inhibition Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Binds Syk Syk Kinase FceRI->Syk Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Syk->Downstream Phosphorylates Degranulation Degranulation (Histamine Release) Downstream->Degranulation Leads to This compound This compound (Proposed) This compound->FceRI Inhibits IgE Binding (Proposed) Omalizumab Omalizumab Omalizumab->IgE Binds & Sequesters Quilizumab Quilizumab B_Cell IgE-producing B-Cell Quilizumab->B_Cell Depletes B_Cell->IgE Produces

Caption: IgE Signaling Pathway and Points of Therapeutic Intervention.

Mast_Cell_Degranulation_Assay cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay Mast_Cells 1. Culture Mast Cells (e.g., RBL-2H3) Sensitize 2. Sensitize with IgE Mast_Cells->Sensitize Treat 3. Treat with Inhibitor (e.g., this compound) Sensitize->Treat Challenge 4. Challenge with Allergen Treat->Challenge Measure 5. Measure Mediator Release (e.g., β-hexosaminidase) Challenge->Measure Analyze 6. Analyze Data (Calculate % Inhibition) Measure->Analyze

Caption: Workflow for a Mast Cell Degranulation Assay.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon allergen stimulation, serving as a marker for degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Cell culture medium (e.g., MEM) with supplements

  • Anti-DNP IgE

  • DNP-HSA (allergen)

  • Test inhibitor (e.g., this compound)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Sensitization:

    • Plate RBL-2H3 cells in a 96-well plate and culture overnight.

    • Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.

    • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Inhibitor Treatment:

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the wells and incubate for 1 hour.

  • Allergen Challenge:

    • Stimulate the cells with DNP-HSA for 30-60 minutes to induce degranulation.

  • Measurement of β-Hexosaminidase Activity:

    • Collect the supernatant from each well.

    • To determine total β-hexosaminidase release, lyse the cells in a parallel set of wells with a detergent (e.g., Triton X-100).

    • Incubate the supernatant and cell lysates with the pNAG substrate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.

    • Determine the percent inhibition of degranulation by the test compound.

IgE-FcεRI Binding Assay (Flow Cytometry)

This assay measures the ability of a test compound to inhibit the binding of IgE to its high-affinity receptor, FcεRI, on the surface of cells.

Materials:

  • FcεRI-expressing cells (e.g., RBL-2H3 cells or transfected cell lines)

  • Fluorescently labeled IgE (e.g., FITC-IgE)

  • Test inhibitor (e.g., this compound)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest FcεRI-expressing cells and resuspend them in flow cytometry buffer.

  • Inhibition Reaction:

    • In separate tubes, pre-incubate the cells with varying concentrations of the test inhibitor.

  • IgE Binding:

    • Add a fixed concentration of fluorescently labeled IgE to the tubes and incubate on ice, protected from light.

  • Washing:

    • Wash the cells with cold flow cytometry buffer to remove unbound IgE.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) for each condition.

    • Calculate the percent inhibition of IgE binding by the test compound compared to the untreated control.

Conclusion

This compound represents an early exploration into the therapeutic inhibition of the IgE pathway. While clinical observations suggest its efficacy, the precise molecular mechanism and quantitative inhibitory profile remain to be fully elucidated, which limits a direct and comprehensive comparison with modern, well-characterized anti-IgE biologics like Omalizumab. The provided experimental protocols offer a framework for the further investigation and cross-validation of this compound's inhibitory action, which would be essential for its potential reconsideration in the current landscape of allergy therapeutics. Future studies should aim to identify its specific molecular target and quantify its binding affinity and functional inhibition to allow for a robust comparison with existing and emerging therapies.

References

A Comparative Analysis of Pentigetide and Other Immunomodulatory Peptides in Allergic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Immunomodulatory Peptides for Allergic Conditions, Supported by Experimental Data.

In the landscape of immunomodulatory therapeutics for allergic diseases, several peptides have emerged as key players, each with a distinct mechanism of action targeting the allergic cascade. This guide provides a comparative analysis of Pentigetide, a synthetic peptide fragment of human IgE, against two established treatments: Omalizumab, a humanized monoclonal anti-IgE antibody, and Cromolyn sodium, a mast cell stabilizer. This comparison is based on their mechanisms of action, clinical efficacy, and available experimental data.

Mechanism of Action: Targeting the Allergic Cascade at Different Points

The allergic response is primarily driven by the binding of allergens to Immunoglobulin E (IgE) antibodies, which in turn attach to high-affinity IgE receptors (FcεRI) on the surface of mast cells and basophils. This cross-linking of receptors triggers the degranulation of these cells, releasing a flood of inflammatory mediators such as histamine and cytokines, leading to the symptoms of allergy. This compound, Omalizumab, and Cromolyn sodium each interrupt this process at a different juncture.

This compound , with the amino acid sequence Asp-Ser-Asp-Pro-Arg, is a synthetic pentapeptide corresponding to a fragment of the constant region of the human IgE heavy chain. Its proposed mechanism involves interference with the binding of IgE to its receptors on mast cells and basophils, thereby preventing the initiation of the allergic cascade. However, the precise molecular interactions and downstream signaling pathways affected by this compound are not as extensively characterized as those of Omalizumab and Cromolyn sodium.

Omalizumab is a well-characterized monoclonal antibody that specifically binds to the Cε3 domain of free IgE in the circulation.[1][2] This action prevents IgE from binding to the α-chain of the high-affinity FcεRI receptor on mast cells and basophils.[1][2] By sequestering free IgE, Omalizumab effectively reduces the number of IgE molecules available to sensitize these effector cells, leading to a downregulation of FcεRI expression on their surface over time.[3]

Cromolyn sodium acts as a mast cell stabilizer. Its mechanism involves the inhibition of mast cell degranulation, which is the final step in the release of inflammatory mediators. By preventing the release of histamine, leukotrienes, and other pro-inflammatory substances, Cromolyn sodium effectively dampens the allergic response.

Comparative Efficacy: Insights from Clinical Trials

Clinical studies have provided valuable data on the efficacy of these immunomodulatory agents in treating allergic conditions such as allergic rhinitis and conjunctivitis.

Parameter This compound Omalizumab Cromolyn Sodium
Indication(s) Studied Allergic Rhinitis, Allergic ConjunctivitisAllergic Rhinitis, Allergic Asthma, Chronic Idiopathic UrticariaAllergic Rhinitis, Allergic Conjunctivitis, Asthma
Route of Administration Nasal spray, Ophthalmic solutionSubcutaneous injectionNasal spray, Ophthalmic solution, Inhalation
Clinical Trial Findings Allergic Rhinitis: Statistically significant greater reduction in total nasal symptom score (frequency and severity) compared to placebo. Allergic Conjunctivitis: Significantly greater improvement in hyperemia, edema, lacrimation, and blurred vision/photophobia compared to 4% Cromolyn sodium solution. The mean severity of all symptoms decreased by 64% in the this compound group compared to 46% in the Cromolyn sodium group.Allergic Rhinitis: Shown to be effective in treating seasonal allergic rhinitis, with a good safety profile. In a real-world study, 83.3% of patients with seasonal allergic rhinitis responded to Omalizumab treatment.Allergic Conjunctivitis: A 4% ophthalmic solution showed a 46% decrease in the mean severity of all symptoms.

Experimental Data: A Glimpse into Cellular Effects

While direct comparative in vitro and in vivo preclinical studies for this compound are limited in the public domain, the mechanisms of Omalizumab and Cromolyn sodium have been investigated more thoroughly at the cellular level.

Experimental Parameter This compound Omalizumab Cromolyn Sodium
Effect on Mast Cell Degranulation Proposed to inhibit IgE-mediated degranulation by competing for IgE receptor binding. Specific quantitative data on inhibition (e.g., IC50) is not readily available.Indirectly inhibits degranulation by reducing free IgE and downregulating FcεRI receptors. Does not directly inhibit the degranulation of already sensitized mast cells.Directly inhibits IgE- and non-IgE-mediated degranulation of mast cells. However, its effectiveness can be species-dependent, showing significant inhibition in rat mast cells but being largely ineffective in mouse models.
Effect on Cytokine Release Expected to reduce the release of pro-inflammatory cytokines from basophils and mast cells as a consequence of inhibiting the initial IgE-mediated activation. Specific data is limited.Reduces the release of inflammatory cytokines by preventing the activation of mast cells and basophils.Can increase the release of the anti-inflammatory cytokine IL-10 from human mast cells, suggesting a broader immunomodulatory role beyond just stabilization.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these immunomodulatory peptides, the following diagrams are provided.

Allergic_Cascade_Inhibition cluster_this compound This compound cluster_omalizumab Omalizumab cluster_cromolyn Cromolyn Sodium This compound This compound IgE_Receptor_P IgE Receptor (FcεRI) This compound->IgE_Receptor_P Competes with IgE for binding (proposed) Degranulation Mediator Release (Histamine, Cytokines) IgE_Receptor_P->Degranulation Omalizumab Omalizumab Free_IgE Free IgE Omalizumab->Free_IgE Binds and neutralizes Mast_Cell Mast Cell Free_IgE->Mast_Cell Binds to FcεRI Cromolyn Cromolyn Sodium Degranulation_C Degranulation Cromolyn->Degranulation_C Inhibits Mast_Cell_C Mast Cell Allergen Allergen IgE IgE Allergen->IgE IgE->Mast_Cell Binds to FcεRI Mast_Cell->Degranulation Cross-linking triggers Symptoms Allergic Symptoms Degranulation->Symptoms Mast_Cell_Degranulation_Assay cluster_workflow Experimental Workflow cluster_analysis Analysis start Start: Isolate Mast Cells (e.g., from cord blood or peritoneal lavage) sensitization Sensitize with IgE start->sensitization treatment Treat with Immunomodulator (this compound, Omalizumab, or Cromolyn) sensitization->treatment challenge Challenge with Allergen or anti-IgE treatment->challenge incubation Incubate (e.g., 30-60 min at 37°C) challenge->incubation centrifugation Centrifuge to separate cells and supernatant incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant cell_lysis Lyse Cell Pellet centrifugation->cell_lysis measure_supernatant Measure Mediator Release (e.g., β-hexosaminidase, histamine) supernatant->measure_supernatant measure_total Measure Total Mediator Content cell_lysis->measure_total calculation Calculate % Degranulation measure_supernatant->calculation measure_total->calculation

References

A Comparative Guide to Mast Cell Degranulation Assays and Modulators

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Pentigetide": Initial literature searches did not yield reproducible data specifically on the effects of a compound named "this compound" on mast cell or basophil degranulation. Therefore, this guide has been developed to address the core scientific query by providing a comparative overview of common mast cell degranulation assays and the effects of well-characterized modulators. This guide is intended for researchers, scientists, and drug development professionals to provide objective comparisons of assay performance and the activities of various compounds, supported by experimental data.

Introduction

Mast cell degranulation is a critical process in both innate and adaptive immunity, as well as in the pathophysiology of allergic and inflammatory diseases. The release of pre-formed mediators, such as histamine and various enzymes, from mast cell granules is a key event in the inflammatory cascade. Consequently, the modulation of mast cell degranulation is a significant area of research for therapeutic intervention. This guide provides a comparison of common assays used to quantify mast cell degranulation and the effects of known activators and inhibitors.

Comparison of Mast Cell Degranulation Assays

Several methods are available to quantify mast cell degranulation, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available equipment, and the nature of the mast cell model being used.

Assay MethodPrincipleAdvantagesDisadvantagesTypical Readout
β-Hexosaminidase Assay Colorimetric detection of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules. The enzyme cleaves a substrate to produce a colored product.[1][2][3]Simple, inexpensive, and amenable to a 96-well plate format for high-throughput screening.[1]Less sensitive than histamine release assays; measures an indirect marker of degranulation.[4]Percentage of total enzyme released.
Histamine Release Assay Quantification of histamine released into the supernatant using methods such as ELISA or fluorometric assays.Highly sensitive and measures a primary mediator of allergic reactions.Can be more complex and expensive than the β-hexosaminidase assay.Histamine concentration (ng/mL) or percentage of total histamine released.
Flow Cytometry Measures the expression of granule membrane proteins, such as CD63 and CD107a, that are exposed on the cell surface upon degranulation.Allows for single-cell analysis and multiparametric measurements, providing data on the percentage of degranulating cells within a population.Requires a flow cytometer and specific antibodies; may be less suitable for high-throughput screening of large compound libraries.Percentage of CD63+ or CD107a+ cells.
Tryptase Assay Measures the activity of tryptase, a serine protease that is a major component of mast cell granules.Tryptase is almost exclusively stored in mast cells, making it a specific marker of mast cell activation.Can be less sensitive than histamine release assays.Tryptase activity or concentration.

Performance of Mast Cell Degranulation Modulators

The following tables summarize the effects of common mast cell activators and inhibitors. The data is compiled from various studies and the specific cell types and conditions should be noted for accurate comparison.

Table 1: Mast Cell Activators

CompoundMechanism of ActionCell TypeAssayEffective Concentration / IC50% Mediator Release
Compound 48/80 G-protein activation, independent of IgE receptors.LAD2 human mast cellsβ-hexosaminidaseIC50: 0.03 µg/mLMax release at 0.07 µg/mL
Primary cultured human mast cellsβ-hexosaminidaseIC50: 0.03 µg/mL-
Murine peritoneal mast cellsHistamine Release0.3µ g/paw (in vivo)~30% decrease in tissue histamine
Substance P Activation of MRGPRX2 receptor.LAD2 human mast cellsβ-hexosaminidaseIC50: 0.1 µMMax release at 0.4 µM
LAD2 human mast cellsCCL2 ReleaseEC50: 1.8 µM-
Anti-IgE Cross-linking of IgE bound to FcεRI receptors.Human lung mast cellsFlow Cytometry (CD63)Peak degranulation at 2 µg/mLVaries with cell culture conditions
Cultured human mast cellsHistamine ReleaseEC50: 55.45-102.0 ng/mL (depends on IgE sensitization concentration)Dose-dependent

Table 2: Mast Cell Inhibitors

CompoundMechanism of ActionCell TypeAssayEffective Concentration / IC50% Inhibition
Cromolyn Sodium Mast cell stabilizer; inhibits the release of inflammatory mediators.Murine peritoneal mast cellsHistamine Release80mg/kg (i.p. in vivo)Blocks moderate and extensive degranulation induced by Compound 48/80.
Human mast cellsNot specifiedNot specifiedUsed prophylactically to prevent degranulation.
Ketotifen Mast cell stabilizer and H1-antihistamine; blocks Ca2+ channels essential for degranulation.Not specifiedNot specifiedNot specifiedReported to be more potent than cromolyn sodium in some models.
Nedocromil Mast cell stabilizer; inhibits Ca2+ influx.Not specifiedNot specifiedNot specifiedMore potent than cromolyn sodium in inhibiting mediator release in bronchial mucosa.
Lodoxamide Mast cell stabilizer; inhibits Ca2+ influx.Not specifiedNot specifiedNot specifiedEffective in allergic conjunctivitis, with better effect than cromolyn and nedocromil.

Experimental Protocols

β-Hexosaminidase Release Assay

This protocol is a generalized procedure for measuring mast cell degranulation via β-hexosaminidase release and is based on commonly cited methods.

1. Cell Culture and Sensitization (for IgE-mediated degranulation):

  • Culture mast cells (e.g., RBL-2H3, LAD2, or primary mast cells) under appropriate conditions.
  • For IgE-mediated activation, sensitize the cells with an appropriate concentration of IgE overnight.

2. Cell Preparation:

  • Wash the cells with a suitable buffer (e.g., Tyrode's buffer or HEPES buffer) to remove media and any unbound IgE.
  • Resuspend the cells in the same buffer at a desired concentration.

3. Stimulation:

  • Aliquot the cell suspension into a 96-well plate.
  • Add the test compounds (activators or inhibitors) at various concentrations. For inhibitor studies, pre-incubate the cells with the inhibitor before adding the activator.
  • Include controls for spontaneous release (buffer only) and total release (cells lysed with a detergent like Triton X-100).
  • Incubate the plate at 37°C for the desired time (typically 30-60 minutes).

4. Reaction Termination:

  • Stop the reaction by placing the plate on ice.
  • Centrifuge the plate to pellet the cells.

5. Enzyme Assay:

  • Transfer the supernatant from each well to a new 96-well plate.
  • For the total release control, lyse the cells in the original plate with Triton X-100 and transfer the lysate to the new plate.
  • Add the β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) dissolved in a suitable buffer (e.g., citrate buffer, pH 4.5).
  • Incubate the plate at 37°C for a sufficient time for color development (e.g., 60-90 minutes).

6. Data Acquisition:

  • Stop the enzymatic reaction by adding a stop solution (e.g., glycine buffer, pH 10.7).
  • Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

7. Calculation of Results:

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Degranulation Assay cluster_detection Detection culture 1. Mast Cell Culture sensitization 2. IgE Sensitization (Optional) culture->sensitization wash 3. Wash Cells sensitization->wash resuspend 4. Resuspend in Buffer wash->resuspend plate 5. Plate Cells resuspend->plate add_compounds 6. Add Test Compounds plate->add_compounds incubate 7. Incubate at 37°C add_compounds->incubate stop 8. Stop Reaction incubate->stop centrifuge 9. Centrifuge stop->centrifuge transfer 10. Transfer Supernatant centrifuge->transfer add_substrate 11. Add Substrate transfer->add_substrate incubate_detect 12. Incubate for Color Development add_substrate->incubate_detect add_stop 13. Add Stop Solution incubate_detect->add_stop read 14. Read Absorbance add_stop->read analysis 15. Data Analysis (% Release) read->analysis

Caption: Experimental workflow for a mast cell degranulation assay.

degranulation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response allergen Allergen IgE IgE allergen->IgE FceRI FcεRI IgE->FceRI Binds signaling Signaling Cascade (Lyn, Syk, LAT, PLCγ) FceRI->signaling Cross-linking activates IP3 IP3 signaling->IP3 DAG DAG signaling->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC fusion Granule-Membrane Fusion Ca_release->fusion PKC->fusion granule Granule granule->fusion degranulation Degranulation (Mediator Release) fusion->degranulation

Caption: IgE-mediated mast cell degranulation signaling pathway.

References

Comparative Guide to FcεRI Signaling Blockade: Peptide Inhibitors vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The high-affinity IgE receptor, FcεRI, is a critical component in the inflammatory cascade of allergic reactions. When cross-linked by allergen-bound Immunoglobulin E (IgE), it triggers the degranulation of mast cells and basophils, releasing histamine and other potent inflammatory mediators.[1] Consequently, inhibiting the FcεRI signaling pathway is a primary strategy for developing anti-allergic therapeutics. This guide provides a comparative analysis of two distinct approaches to blocking FcεRI signaling: a direct receptor-antagonist peptide and an IgE-sequestering monoclonal antibody, exemplified by the investigational zeta-peptide e131 and the FDA-approved drug Omalizumab, respectively.

Mechanisms of Action

Zeta-Peptide e131: This synthetic peptide is designed to act as a direct antagonist of the FcεRI receptor. It binds to the receptor at the same site as IgE, competitively inhibiting IgE from attaching. By occupying the receptor, the peptide prevents the initial step of the allergic cascade, effectively blocking all downstream signaling. This direct blockade offers a rapid onset of action.

Omalizumab: This humanized monoclonal antibody functions by a different, indirect mechanism. Omalizumab selectively binds to free IgE in the bloodstream.[1][2] This sequestration of IgE prevents it from binding to the FcεRI receptor on mast cells and basophils.[1][3] A secondary effect of reducing free IgE levels is the downregulation of FcεRI expression on the surface of these cells, further decreasing their sensitivity to allergens over time.

Performance Comparison

The following table summarizes key quantitative data for the zeta-peptide e131 and Omalizumab, highlighting their efficacy in inhibiting mast cell degranulation and related processes.

ParameterZeta-Peptide e131Omalizumab
Target FcεRI α-chainFree circulating IgE
Inhibition of Histamine/Mediator Release IC₅₀ of 20–50 nM for ragweed-induced histamine release from RBL cells expressing human FcεRIα.66% inhibition of degranulation at 25 µg/mL in LAD2 human mast cells.
Effect on IgE Binding Directly blocks IgE binding to FcεRI.Inhibited IgE binding to LAD2 cells by 78% at 10 µg/mL.
Effect on FcεRI Expression Does not directly affect receptor expression levels.Blocked IgE-dependent upregulation of FcεRI by 90% at 10 µg/mL. Treatment of atopic individuals for 3 months reduced basophil FcεRI expression by ~97%.
Removal of Pre-bound IgE Not applicable; blocks initial binding.Removed 57% of pre-bound IgE from LAD2 cells within 24 hours.

Signaling Pathways and Experimental Workflow

FcERI_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcERI FcεRI Receptor IgE->FcERI Binds Omalizumab Omalizumab Omalizumab->IgE Sequesters Peptide Zeta-Peptide e131 Peptide->FcERI Blocks Syk Syk FcERI->Syk Activates LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP₃ PLCg->IP3 Ca_Store ER Ca²⁺ Store IP3->Ca_Store Releases Ca²⁺ Ca_Influx Ca²⁺ Influx Ca_Store->Ca_Influx Triggers Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Induces

Experimental_Workflow Culture 1. Culture Mast Cells (e.g., RBL-2H3, LAD2) Sensitize 2. Sensitize with IgE Culture->Sensitize Wash 3. Wash to Remove Unbound IgE Sensitize->Wash Incubate 4. Incubate with Inhibitor (Peptide or Omalizumab) Wash->Incubate Challenge 5. Challenge with Allergen Incubate->Challenge Collect 6. Collect Supernatant Challenge->Collect Assay 7. Perform Degranulation Assay (e.g., β-hexosaminidase) Collect->Assay Analyze 8. Analyze Data & Calculate % Inhibition Assay->Analyze

Key Experimental Protocols

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2)

  • Cell culture medium

  • HEPES buffer

  • IgE specific to a known antigen (e.g., anti-DNP IgE)

  • Antigen (e.g., DNP-BSA)

  • Test inhibitors (Zeta-peptide, Omalizumab)

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer

  • Stop solution (Glycine buffer, pH 10.7)

  • Triton X-100 for cell lysis (total release control)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding & Sensitization: Seed mast cells in a 96-well plate (e.g., 5x10⁴ cells/well) and incubate overnight with an optimal concentration of IgE (e.g., 100 ng/mL) to sensitize the FcεRI receptors.

  • Washing: Wash the cells three times with pre-warmed HEPES buffer to remove any unbound IgE.

  • Inhibitor Incubation: Add the test inhibitor (various concentrations of peptide or Omalizumab) to the appropriate wells and incubate for the desired time (e.g., 1 hour for peptide, 24-48 hours for Omalizumab) at 37°C.

  • Antigen Challenge: Add the specific antigen to stimulate degranulation. Incubate for 30-60 minutes at 37°C.

    • Spontaneous Release Control: Add buffer instead of antigen.

    • Total Release Control: Add 0.1% Triton X-100 to lyse the cells completely.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Enzymatic Reaction: In a new plate, mix the collected supernatant with the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.

  • Stopping the Reaction: Add the glycine stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] x 100.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a critical downstream event in FcεRI signaling that precedes degranulation.

Materials:

  • Mast cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (with and without Ca²⁺)

  • Test inhibitors

  • Antigen

  • Ionomycin (positive control)

  • EGTA (negative control/chelator)

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash mast cells, then resuspend in loading buffer.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) for 30-45 minutes at 37°C in the dark. The dye will enter the cells and be cleaved by intracellular esterases, trapping it inside.

  • Washing: Wash the cells twice to remove extracellular dye.

  • Inhibitor Incubation: Resuspend cells and incubate with the desired concentrations of the test inhibitor.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

  • Stimulation: Add the antigen to the cells and immediately begin recording the fluorescence intensity over time (typically for several minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect is determined by comparing the calcium flux in inhibitor-treated cells to the untreated control.

Conclusion

Both peptide-based antagonists and monoclonal antibodies like Omalizumab represent viable strategies for blocking FcεRI signaling. Peptide inhibitors such as the zeta-peptides offer the potential for direct receptor blockade and rapid action. In contrast, Omalizumab works indirectly by reducing the amount of IgE available to bind the receptor, which also leads to a reduction in receptor density on the cell surface. The choice between these strategies in a therapeutic context depends on factors such as the desired onset of action, the chronicity of the allergic condition, and the specific patient profile. The experimental protocols provided herein offer standardized methods for evaluating and comparing the efficacy of these and other novel FcεRI signaling inhibitors.

References

In Vivo Validation of Pentigetide's Anti-Allergic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While comprehensive preclinical in vivo data on Pentigetide remains limited in publicly accessible literature, clinical evidence demonstrates its efficacy in managing allergic rhinitis and conjunctivitis. This guide synthesizes available clinical comparative data and outlines the general experimental frameworks used for evaluating anti-allergic compounds in vivo, providing context for this compound's therapeutic role.

Clinical Performance of this compound in Allergic Conditions

Clinical trials have been the primary source of data for this compound's anti-allergic effects. A notable study compared this compound nasal solution to a placebo in patients with seasonal allergic rhinitis. The results indicated a statistically significant reduction in total nasal symptom scores, including sneezing, nasal congestion, and rhinorrhea, for patients treated with this compound[1].

Another key clinical trial evaluated the efficacy of this compound ophthalmic solution against cromolyn sodium, a well-established mast cell stabilizer, for the treatment of allergic conjunctivitis. This study provides the most direct comparison to an alternative therapy.

Table 1: Comparison of this compound and Cromolyn Sodium in Allergic Conjunctivitis
ParameterThis compound (0.5%)Cromolyn Sodium (4%)p-value
Patient-Rated Improvement (Day 15) Significantly more improved-< 0.05
Physician-Rated Improvement (Day 15) Significantly more improved-< 0.05
Improvement in Hyperemia Statistically significant-< 0.05
Improvement in Edema Statistically significant-< 0.05
Improvement in Lacrimation Statistically significant-< 0.05
Improvement in Blurred Vision/Photophobia Statistically significant-< 0.05
Improvement in Itching Statistically significant-< 0.05

Data synthesized from a double-blind, parallel-group clinical trial.

General Experimental Protocols for In Vivo Anti-Allergic Studies

While specific in vivo protocols for this compound are not detailed in the available literature, the following represents a standard experimental workflow for evaluating the anti-allergic properties of a new chemical entity (NCE) in animal models of allergy.

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Analysis Phase animal_model Select Animal Model (e.g., BALB/c mice) allergen_admin Administer Allergen (e.g., Ovalbumin + Adjuvant) animal_model->allergen_admin Sensitization treatment_group Administer this compound control_group Administer Vehicle or Comparator Drug allergen_challenge Allergen Challenge (e.g., Intranasal OVA) treatment_group->allergen_challenge control_group->allergen_challenge symptom_eval Evaluate Allergic Symptoms (e.g., Sneezing, Scratching) allergen_challenge->symptom_eval sample_collection Collect Biological Samples (BALF, Serum, Tissue) symptom_eval->sample_collection biomarker_analysis Analyze Inflammatory Markers (IgE, Cytokines, Histamine) sample_collection->biomarker_analysis

Caption: Generalized workflow for in vivo evaluation of anti-allergic compounds.

This process typically involves sensitizing an animal model to a specific allergen, followed by treatment with the investigational drug or a control. Subsequent allergen challenge allows for the assessment of the drug's ability to mitigate allergic symptoms and reduce inflammatory biomarkers.

Putative Anti-Allergic Signaling Pathway

The precise molecular mechanism of this compound's anti-allergic action in vivo is not fully elucidated in the available literature. However, based on its clinical efficacy in IgE-mediated allergic conditions, a plausible mechanism involves the modulation of the mast cell degranulation pathway. The following diagram illustrates a simplified, hypothetical signaling cascade that this compound might influence.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm allergen Allergen IgE IgE allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Binds to Signaling_Cascade Signaling Cascade (e.g., Syk, LAT, PLCγ) FcεRI->Signaling_Cascade Activates This compound This compound This compound->Inhibition Inhibition->Signaling_Cascade Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx Leads to Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediator_Release Release of Allergic Mediators (Histamine, Leukotrienes, Cytokines) Degranulation->Mediator_Release

Caption: Hypothetical signaling pathway for this compound's anti-allergic action.

It is postulated that this compound may interfere with the initial stages of the allergic cascade, possibly by preventing the activation of key signaling molecules downstream of the IgE receptor (FcεRI) on mast cells. This would ultimately inhibit the release of histamine and other pro-inflammatory mediators that cause allergic symptoms.

Conclusion

Clinical data supports the efficacy of this compound in treating allergic rhinitis and its superiority over cromolyn sodium in managing allergic conjunctivitis. While the absence of detailed preclinical in vivo studies in the public domain limits a comprehensive comparison with other anti-allergic drugs at a mechanistic level, the existing clinical evidence provides a strong rationale for its use in allergic conditions. Further research into its precise molecular mechanism of action and its performance in standardized animal models of allergy would be invaluable for the scientific and drug development communities.

References

Safety Operating Guide

Proper Disposal of Pentigetide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Pentigetide, a synthetic peptide also known as Human IgE Pentapeptide (HEPP), requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance or mixture, it is imperative to treat all research chemicals with caution and adhere to established protocols for chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory peptide waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A laboratory coat.[2]

Ensure that all handling of this compound, particularly in its powdered form, is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether it is in solid or liquid form. Under no circumstances should peptide waste be disposed of down the drain or in regular solid waste containers without prior inactivation and institutional approval.[2]

Solid this compound Waste Disposal

This category includes expired or unused lyophilized this compound powder, as well as contaminated consumables such as pipette tips, tubes, and gloves.

  • Segregation: All solid waste contaminated with this compound must be collected separately from general laboratory waste.

  • Containment: Place the segregated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and should specify "Contains this compound".

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management service.

Liquid this compound Waste Disposal

This includes solutions containing this compound, such as reconstituted samples or experimental buffers.

  • Chemical Inactivation: Prior to disposal, liquid this compound waste should be chemically inactivated. This is a critical step to denature the peptide and mitigate any potential biological activity. A common and effective method is to use a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation Protocol: In a chemical fume hood, carefully add the liquid this compound waste to the inactivation solution. A recommended ratio is one part waste to ten parts inactivation solution. Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0. For example, use a suitable neutralizing agent like sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with a copious amount of water, but only if this is in strict accordance with your local wastewater regulations and has been approved by your institution's EHS department . Otherwise, collect the inactivated and neutralized solution in a clearly labeled hazardous waste container for liquid chemical waste.

Quantitative Data for Decontamination

The following table summarizes key parameters for common chemical decontamination methods that can be applied to peptide waste, such as this compound.

Decontamination ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite0.5-1.0% final concentration30-60 minutesEffective for many peptides; may be corrosive to some surfaces.
Sodium Hydroxide (NaOH)1 MMinimum 30 minutesHighly effective; requires a neutralization step before disposal.
Hydrochloric Acid (HCl)1 MMinimum 30 minutesHighly effective; requires a neutralization step before disposal.
Enzymatic DetergentTypically a 1% (m/v) solution, follow manufacturer's instructionsVaries by productGood for cleaning labware; may require subsequent disinfection.

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

This protocol details the methodology for the chemical inactivation of liquid waste containing this compound.

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare a fresh solution of either 10% bleach or 1 M NaOH in a suitable chemical-resistant container.

  • Add Peptide Waste: Carefully and slowly, add the liquid this compound waste to the inactivation solution in a 1:10 (waste:inactivation solution) ratio.

  • Ensure Thorough Mixing: Gently stir the mixture to ensure homogeneity.

  • Allow for Sufficient Contact Time: Let the mixture stand for at least 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralize the Solution: If using 1 M NaOH, neutralize the solution by adding a weak acid until the pH is between 5.5 and 9.0. Monitor the pH using pH strips or a calibrated pH meter.

  • Dispose of the Inactivated Waste: Following institutional guidelines, either dispose of the neutralized solution down the drain with plenty of water or collect it in a labeled hazardous waste container.

Disposal Workflow and Logic

The following diagrams illustrate the logical workflow for the proper disposal of solid and liquid this compound waste.

Pentigetide_Solid_Waste_Disposal Start Solid this compound Waste (e.g., contaminated gloves, tips) Segregate Segregate from General Waste Start->Segregate Contain Place in Labeled, Leak-Proof Hazardous Waste Container Segregate->Contain Store Store in Secure, Designated Area Contain->Store Dispose Arrange for Pickup by Certified Waste Management Store->Dispose End Proper Disposal Dispose->End

Solid this compound Waste Disposal Workflow.

Pentigetide_Liquid_Waste_Disposal Start Liquid this compound Waste (e.g., solutions, buffers) Inactivate Chemically Inactivate (e.g., with 10% Bleach or 1M NaOH) Start->Inactivate Neutralize Neutralize to pH 5.5-9.0 (if applicable) Inactivate->Neutralize Check_Regs Check Institutional and Local Regulations Neutralize->Check_Regs Drain_Disposal Drain Disposal with Copious Amounts of Water Check_Regs->Drain_Disposal Approved Collect_Waste Collect in Labeled Hazardous Waste Container Check_Regs->Collect_Waste Not Approved End Proper Disposal Drain_Disposal->End Dispose Arrange for Pickup by Certified Waste Management Collect_Waste->Dispose Dispose->End

Liquid this compound Waste Disposal Workflow.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentigetide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Pentigetide, a peptide used in research. While this compound is not classified as a hazardous substance, adhering to proper safety protocols is crucial for minimizing risks and ensuring the integrity of your work.

Personal Protective Equipment (PPE) and Essential Safety Measures

When working with this compound, a standard suite of personal protective equipment should be employed to ensure personal safety and prevent contamination.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or aerosols.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact with the substance.
Body Protection Impervious clothing, such as a laboratory coatProtects skin and personal clothing from spills.
Respiratory Protection A suitable respirator may be used if ventilation is inadequate or if there is a risk of aerosolization.Prevents inhalation of any fine particles or aerosols.

Engineering Controls: It is essential to work in a well-ventilated area. A laboratory fume hood is recommended, especially when handling the substance in powdered form or preparing solutions. An accessible safety shower and eyewash station should be readily available in the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound will enhance safety and efficiency in the laboratory.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_area->prep_sds handle_weigh Weigh this compound prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon Proceed to Post-Handling cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove Remove and Dispose of PPE cleanup_dispose->cleanup_remove cleanup_wash Wash Hands Thoroughly cleanup_remove->cleanup_wash

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling cleanup.

Emergency and Disposal Plans

In the event of an accidental release or when disposing of waste, a clear and concise plan is necessary to ensure a swift and safe response.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get medical help.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Call a physician.[1]

Spill Response Plan:

In the case of a spill, the following steps should be taken to mitigate any potential hazards.

spill_assess Assess the Spill (Minor vs. Major) spill_evacuate Evacuate Immediate Area (If Necessary) spill_assess->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill (Use absorbent material) spill_ppe->spill_contain spill_clean Clean Up Spill Residue spill_contain->spill_clean spill_dispose Dispose of Contaminated Material spill_clean->spill_dispose spill_decon Decontaminate the Area spill_dispose->spill_decon

Caption: A step-by-step emergency response plan for a this compound spill.

For a minor spill of this compound, which is not considered hazardous, the following procedure is recommended:

  • Ensure Proper PPE: Wear appropriate personal protective equipment, including gloves, a lab coat, and eye protection.

  • Containment: Cover the spill with an absorbent material like vermiculite, sand, or earth.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent and water.

  • Disposal: Dispose of the waste according to institutional and local regulations for non-hazardous chemical waste.

Disposal Plan:

As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste. It is crucial to adhere to your institution's and local authority's guidelines.

General Disposal Guidelines:

  • Unused Material: If possible, unused this compound should be returned to the supplier or disposed of through a licensed chemical waste disposal company.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent materials from spills, should be collected in a designated, sealed waste container.

  • Empty Containers: Rinse empty containers thoroughly before discarding them. The rinse water should be collected and disposed of as chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents.

Never dispose of this compound or its containers in the regular trash or down the drain unless explicitly permitted by your institution's environmental health and safety office.

References

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